molecular formula C25H28N2O4 B609863 PD 109488 CAS No. 103733-49-9

PD 109488

货号: B609863
CAS 编号: 103733-49-9
分子量: 420.5 g/mol
InChI 键: NDDYKENLGBOEPD-HSQYWUDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source;  a metabolite of quinapril;  RN given refers to (3S-(2(R*),3alpha,11beta))-isomer

属性

IUPAC Name

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYKENLGBOEPD-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146035
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-49-9
Record name PD 109488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-109488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PD 109488 (Quinapril Diketopiperazine): An In-Depth Technical Guide on its ACE Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is a known metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1][2] Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat, which is a potent inhibitor of ACE.[2] this compound is formed through the intramolecular cyclization of quinapril.[3] While quinaprilat is the primary contributor to the therapeutic effects of quinapril, understanding the pharmacological activity of its metabolites, such as this compound, is crucial for a comprehensive understanding of the drug's overall profile, including its efficacy and safety. This technical guide provides a detailed overview of the ACE inhibitor activity of this compound, presenting available quantitative data, experimental protocols, and relevant biological pathways.

Core Concepts: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. ACE inhibitors, such as quinapril and its metabolites, competitively block the active site of ACE, thereby preventing the formation of angiotensin II and leading to vasodilation and a reduction in blood pressure.

Quantitative Data on ACE Inhibitor Activity

The ACE inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While extensive data on the potent ACE inhibitory activity of quinaprilat is available, specific quantitative data for this compound is limited in publicly accessible literature. However, a reported Ki value provides a quantitative measure of its activity. For a comprehensive comparison, the ACE inhibitory activities of quinapril, its active metabolite quinaprilat, and this compound are summarized below.

CompoundAliasACE Inhibitory Activity (Ki)
This compound Quinapril Diketopiperazine3300 nM[4]
Quinapril -Varies (as a prodrug)
Quinaprilat -Potent inhibitor

Note: The ACE inhibitory activity of the prodrug quinapril is dependent on its conversion to the active metabolite, quinaprilat. The potency of quinaprilat is well-established, though specific Ki values can vary between studies.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for the characterization of compounds like this compound. A commonly employed method is the in-vitro ACE inhibition assay, which measures the extent to which a compound inhibits the enzymatic activity of ACE. Below is a detailed methodology for a typical spectrophotometric ACE inhibition assay.

In-Vitro ACE Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Test compound (this compound)

  • Borate buffer (pH 8.3)

  • 1.0 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer (capable of measuring absorbance at 228 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a solution of HHL in borate buffer.

    • Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., deionized water or buffer).

  • Enzyme Inhibition Reaction:

    • In a series of test tubes, add a specific volume of the test compound solution at different concentrations.

    • Add a defined amount of the ACE solution to each tube.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 1.0 M HCl.

  • Extraction of Hippuric Acid:

    • Add ethyl acetate to each tube to extract the hippuric acid produced.

    • Vortex the mixture vigorously to ensure efficient extraction.

    • Centrifuge the tubes to separate the aqueous and organic layers.

  • Measurement:

    • Carefully collect the ethyl acetate layer (upper layer) containing the hippuric acid.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in deionized water or a suitable buffer.

    • Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • A control reaction without the inhibitor is performed to determine 100% ACE activity.

    • A blank reaction without ACE is included to account for any non-enzymatic hydrolysis of the substrate.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as an ACE inhibitor is integrated into the broader context of the Renin-Angiotensin System. The following diagrams illustrate the key signaling pathway and the logical workflow of an ACE inhibitor screening process.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binds) Renin Renin ACE ACE PD109488 This compound (ACE Inhibitor) PD109488->ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Renin-Angiotensin System and the inhibitory action of this compound.

Experimental_Workflow Start Start: ACE Inhibitor Screening Prepare_Reagents Prepare Reagents (ACE, HHL, Buffers, this compound) Start->Prepare_Reagents Incubation Incubate ACE with this compound Prepare_Reagents->Incubation Add_Substrate Add Substrate (HHL) Incubation->Add_Substrate Reaction Enzymatic Reaction at 37°C Add_Substrate->Reaction Stop_Reaction Stop Reaction with HCl Reaction->Stop_Reaction Extraction Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Data_Analysis Calculate % Inhibition and IC50/Ki Measurement->Data_Analysis End End: Determine ACE Inhibitory Activity Data_Analysis->End

Caption: Experimental workflow for determining ACE inhibitory activity.

Conclusion

This compound (Quinapril Diketopiperazine), a metabolite of the ACE inhibitor quinapril, exhibits inhibitory activity against angiotensin-converting enzyme, with a reported Ki value of 3300 nM.[4] While its potency is significantly less than that of the primary active metabolite, quinaprilat, the characterization of its ACE inhibitory properties contributes to a more complete understanding of the overall pharmacological profile of quinapril. The provided experimental protocol for in-vitro ACE inhibition assays offers a robust methodology for researchers to further investigate the activity of this compound and other potential ACE inhibitors. The visualization of its role within the Renin-Angiotensin System and the experimental workflow provides a clear conceptual framework for professionals in drug discovery and development. Further research to determine a more comprehensive quantitative profile, including IC50 values under various conditions, would be beneficial for a more thorough evaluation of this compound's contribution to the therapeutic effects of its parent compound.

References

PD 109488: A Comprehensive Technical Review of its Chemical Profile and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 109488, a diketopiperazine derivative, is recognized as a principal inactive metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and pharmacological profile of this compound. A detailed examination of the metabolic pathway of quinapril, leading to the formation of this compound, is presented in the context of the Renin-Angiotensin-Aldosterone System (RAAS). Furthermore, this document outlines comprehensive experimental protocols for the synthesis, isolation, and quantification of this compound, providing a valuable resource for researchers in pharmacology and drug metabolism.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate. Its formation is a result of the intramolecular cyclization of the active metabolite of quinapril, quinaprilat.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₈N₂O₄[1][2]
Molecular Weight 420.5 g/mol [1][2]
IUPAC Name ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate[1]
CAS Number 103733-49-9[1]
SMILES CCOC(=O)--INVALID-LINK--N1--INVALID-LINK--C(=O)N2Cc3ccccc3C[C@H]2C1=O[2]
InChI Key NDDYKENLGBOEPD-HSQYWUDLSA-N[2]

Pharmacological Profile and Mechanism of Action

Quinapril is a prodrug that, upon oral administration, is rapidly de-esterified to its active diacid metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

This compound is consistently characterized in the literature as an inactive metabolite of quinapril. While specific quantitative data on its binding affinity to ACE (e.g., an IC₅₀ value) is not extensively reported, its formation via intramolecular cyclization of quinaprilat renders it unable to effectively bind to the active site of the angiotensin-converting enzyme.

Table 2: Comparative Pharmacological Properties

CompoundRoleMechanism of ActionPotency
Quinapril ProdrugConverted to the active metabolite, quinaprilat.Inactive
Quinaprilat Active MetaboliteCompetitive inhibitor of Angiotensin-Converting Enzyme (ACE).Potent
This compound Inactive MetaboliteLacks the structural requirements for ACE inhibition.Inactive

Signaling and Metabolic Pathways

The pharmacological effects of quinapril are mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below, illustrating the central role of ACE.

Figure 1: Simplified Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat.

The metabolic fate of quinapril involves its conversion to the active metabolite quinaprilat, which can then be further converted to the inactive diketopiperazine metabolite, this compound.

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification (in liver) PD109488 This compound (Inactive Metabolite) Quinaprilat->PD109488 Intramolecular Cyclization

Figure 2: Metabolic pathway of Quinapril to its active and inactive metabolites.

Experimental Protocols

Synthesis of this compound (Quinapril Diketopiperazine)

The formation of this compound is a known degradation pathway for quinapril, particularly in solution. The synthesis can be achieved by subjecting quinapril or quinaprilat to conditions that promote intramolecular cyclization.

Methodology:

  • Starting Material: Quinapril hydrochloride or Quinaprilat.

  • Solvent: A suitable protic solvent such as water or a buffered aqueous solution.

  • pH Adjustment: The rate of diketopiperazine formation is pH-dependent. Adjusting the pH of the solution to a neutral or slightly alkaline range can accelerate the reaction.

  • Temperature: Elevated temperatures (e.g., 40-80°C) can be used to increase the rate of cyclization. The optimal temperature should be determined empirically to balance reaction rate and potential side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the this compound peak.

  • Purification: Once the reaction is complete, this compound can be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.

Quantification of this compound in Biological Matrices

This protocol is adapted from established methods for the quantification of quinapril and its metabolites in plasma and urine.

Methodology:

  • Sample Preparation (Plasma/Urine):

    • To a 1 mL aliquot of the biological sample, add an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane-dichloroethane, 1:1 v/v) under acidic conditions.

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Chromatographic Separation:

    • Reconstitute the dried extract in the mobile phase.

    • Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).

    • Employ a suitable mobile phase for isocratic or gradient elution. The exact composition should be optimized for the specific column and system but may consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection:

    • Detection can be achieved using UV spectrophotometry at an appropriate wavelength (e.g., 215 nm).

    • For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

In Vitro ACE Inhibition Assay

To confirm the inactivity of this compound, a standard in vitro ACE inhibition assay can be performed and compared against the potent inhibitor, quinaprilat.

Methodology:

  • Reagents:

    • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source).

    • Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

    • Buffer: A suitable buffer such as borate or phosphate buffer, pH 8.3.

    • Test Compounds: this compound and Quinaprilat (as a positive control) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, pre-incubate the ACE enzyme with varying concentrations of this compound or quinaprilat for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (HHL).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Detection of Product Formation:

    • If using HHL as a substrate, the resulting hippuric acid can be extracted with an organic solvent (e.g., ethyl acetate) and its absorbance measured at 228 nm.

    • If using a fluorogenic substrate, the fluorescence of the product can be measured at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compounds.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity). It is anticipated that this compound will not exhibit significant inhibition at physiologically relevant concentrations.

Conclusion

This compound is a well-characterized, inactive metabolite of the ACE inhibitor quinapril. Its formation through intramolecular cyclization of the active metabolite, quinaprilat, is a critical aspect of the overall metabolic profile of quinapril. Understanding the chemical properties and pharmacological inactivity of this compound is essential for a comprehensive assessment of the disposition and efficacy of its parent drug. The experimental protocols provided herein offer a framework for the synthesis, quantification, and pharmacological evaluation of this significant metabolite.

References

Unraveling the Inactivity: A Technical Guide to the Mechanism of Action of PD 109488, a Metabolite of the ACE Inhibitor Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 109488, also known as quinapril diketopiperazine, is a metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, quinapril. While its parent drug, quinapril, and its primary active metabolite, quinaprilat, are potent inhibitors of ACE, this technical guide will establish that this compound is a pharmacologically inactive metabolite. This guide will delve into the mechanism of action of ACE inhibitors, the metabolic pathway of quinapril, and the structural characteristics of this compound that render it inactive. Quantitative data for the pharmacokinetics of quinapril and its metabolites will be presented, alongside detailed experimental protocols for assessing ACE inhibition.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibitors

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1][2] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal cortex, which promotes sodium and water retention.[2][5] The net effect of these actions is an increase in blood pressure.

ACE inhibitors, such as quinapril, exert their therapeutic effects by blocking the action of ACE, thereby reducing the production of angiotensin II.[4][6][7] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4] ACE is identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[8] Therefore, ACE inhibition also leads to increased levels of bradykinin, which may contribute to the therapeutic effects of ACE inhibitors.[8]

dot

RAAS_Pathway cluster_quinapril Quinapril Metabolism Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibition PD_109488 This compound (Inactive Metabolite) Quinapril Quinapril (Prodrug) Quinapril->Quinaprilat Hydrolysis Quinapril->PD_109488 Cyclization

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Quinapril's active metabolite.

Metabolism of Quinapril and the Formation of this compound

Quinapril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form.[5][7] Following oral administration, quinapril is rapidly absorbed and undergoes de-esterification, primarily in the liver, to its major active metabolite, quinaprilat.[4][7] Quinaprilat is a potent ACE inhibitor and is responsible for the therapeutic effects of the drug.[4][6]

In addition to its conversion to quinaprilat, quinapril is also metabolized to minor, inactive metabolites.[4] One of these is this compound, a diketopiperazine derivative formed through an intramolecular cyclization reaction.[9][10] This cyclization occurs spontaneously in aqueous solutions and is a known degradation pathway for several ACE inhibitors.[11][12]

dot

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hepatic De-esterification PD_109488 This compound (Quinapril Diketopiperazine) (Inactive Metabolite) Quinapril->PD_109488 Intramolecular Cyclization Excretion Renal Excretion Quinaprilat->Excretion PD_109488->Excretion

Caption: Metabolic pathways of Quinapril.

Mechanism of Inactivity of this compound

The potent inhibitory activity of quinaprilat stems from its ability to bind to the active site of the ACE enzyme with high affinity. This binding is primarily mediated by the interaction of the carboxyl groups of quinaprilat with the zinc ion and key amino acid residues in the ACE active site.

Quantitative Data: Pharmacokinetics of Quinapril and its Metabolites

The following table summarizes the key pharmacokinetic parameters of quinapril and its metabolites.

ParameterQuinaprilQuinaprilatThis compoundReference(s)
Time to Peak Plasma Concentration (Tmax) ~1 hour~2 hoursNot specified[4][7]
Elimination Half-life ~1 hour~2-3 hoursNot specified[4]
Protein Binding ~97%~97%Not specified[4]
Metabolism De-esterification to quinaprilat; cyclization to this compound--[4][10]
Excretion Primarily renal (as metabolites)Primarily renalPrimarily renal[4][7]
Oral Bioavailability of Quinapril ~60%--[7]
Conversion to Quinaprilat ~38% of oral dose--[4]

Experimental Protocols: ACE Inhibition Assay

The inhibitory activity of compounds against ACE is typically determined using an in vitro assay that measures the enzymatic activity of ACE in the presence and absence of the inhibitor. A common method is a reversed-phase high-performance liquid chromatography (RP-HPLC) based assay.

Principle:

This assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE. The inhibitor's potency is determined by its ability to reduce the rate of HA formation.

Materials:
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Hippuric Acid (HA)

  • Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine

  • Test compound (e.g., this compound, quinaprilat)

  • Positive control (e.g., Captopril)

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 0.1 U/mL) in borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in borate buffer.

    • Prepare a stock solution of HA in distilled water for the standard curve.

    • Prepare serial dilutions of the test compound and positive control.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 40 µL of borate buffer, 40 µL of the test compound/control solution, and 10 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Inject an aliquot of the supernatant onto an RP-HPLC system.

    • Mobile Phase: An isocratic mobile phase of 70% solvent A (0.05% TFA and 0.05% triethylamine in water) and 30% solvent B (acetonitrile) is commonly used.

    • Column: A C18 column is suitable for separating HA and HHL.

    • Detection: Monitor the absorbance at 226.5 nm.

    • Quantify the peak area of the HA produced.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A - B) / A] * 100 Where: A = Peak area of HA in the absence of the inhibitor (control) B = Peak area of HA in the presence of the inhibitor

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

ACE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Buffers, Inhibitors) Preincubation Pre-incubate ACE and Inhibitor Reagents->Preincubation Reaction Add HHL to start reaction (37°C, 30 min) Preincubation->Reaction Stop Stop reaction with HCl Reaction->Stop HPLC HPLC Separation of Hippuric Acid (HA) Stop->HPLC Quantification Quantify HA Peak Area HPLC->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

Caption: Workflow for an HPLC-based ACE inhibition assay.

Conclusion

References

PD 109488: A Comprehensive Technical Guide on the Diketopiperazine Metabolite of Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. As a prodrug, quinapril undergoes extensive metabolism to form its pharmacologically active metabolite, quinaprilat, as well as several inactive metabolites. Among these is PD 109488, a diketopiperazine derivative. This technical guide provides an in-depth overview of this compound, focusing on its formation, pharmacokinetic profile, and the analytical methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Quinapril and the Formation of this compound

The metabolic fate of quinapril in the body is primarily dictated by two competing pathways: hydrolysis and intramolecular cyclization.

  • Hydrolysis to Quinaprilat: The therapeutically active form of the drug, quinaprilat, is generated through the enzymatic hydrolysis of the ethyl ester group of quinapril. This conversion is essential for the ACE-inhibiting effects of the medication.

  • Intramolecular Cyclization to this compound: In an alternative pathway, quinapril can undergo an intramolecular cyclization reaction to form this compound, a diketopiperazine metabolite. This process involves the formation of an amide bond between the amino group and the carboxyl group of the parent molecule, resulting in a stable cyclic structure. This compound is considered pharmacologically inactive.

Further metabolism of this compound can occur through O-deethylation, leading to the formation of another inactive metabolite, PD 113413.[1]

Below is a diagram illustrating the metabolic conversion of quinapril.

Quinapril_Metabolism Quinapril Quinapril Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat Hydrolysis PD109488 This compound (Diketopiperazine Metabolite, Inactive) Quinapril->PD109488 Intramolecular Cyclization (Dehydration) PD113413 PD 113413 (Inactive) PD109488->PD113413 O-deethylation

Metabolic pathway of quinapril.

Quantitative Data on this compound

The formation of this compound accounts for a notable fraction of the administered quinapril dose. The following table summarizes the available quantitative pharmacokinetic data for this compound.

ParameterValueSpeciesReference
Urinary Excretion ~6% of administered quinapril doseHuman[1][2]
Peak Plasma Concentration (Cmax) Similar to that of quinaprilHuman[2]
Elimination Half-life (t½) Approximately 1 hourHuman[2]

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound, along with other quinapril-related compounds, in biological matrices necessitate sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A critical first step in the analysis of biological samples is the extraction of the analytes of interest from the complex matrix. For plasma and urine samples containing quinapril and its metabolites, a solid-phase extraction (SPE) is often utilized.

Protocol Outline for Solid-Phase Extraction:

  • Conditioning: The SPE cartridge (e.g., C8 or C18) is conditioned with methanol followed by water or a suitable buffer to activate the stationary phase.

  • Loading: The pre-treated biological sample (e.g., plasma or urine) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The analytes of interest, including this compound, are eluted from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the chromatographic system.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quinapril and its metabolites, reversed-phase chromatography is typically used.

  • Typical Conditions:

    • Column: C8 or C18 analytical column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a specific wavelength (e.g., 215 nm) or, for higher sensitivity and specificity, mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This is the preferred method for bioanalytical studies due to its high specificity and low limits of detection.

  • Detection: After chromatographic separation, the analytes are ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to ensure accurate identification and quantification.

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification BiologicalSample Biological Sample (Plasma or Urine) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Eluate Eluate SPE->Eluate LC_MSMS LC-MS/MS System Eluate->LC_MSMS Injection Data Data Acquisition and Processing LC_MSMS->Data Quantification Quantification of this compound Data->Quantification

Analytical workflow for this compound.

Conclusion

This compound is a significant, albeit inactive, metabolite of quinapril formed through intramolecular cyclization. Its formation represents a parallel metabolic pathway to the activation of quinapril to quinaprilat. Understanding the pharmacokinetics and analytical determination of this compound is crucial for a comprehensive evaluation of quinapril's disposition in the body. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to accurately quantify this diketopiperazine metabolite in various biological matrices, contributing to a more complete understanding of the metabolism of this important therapeutic agent.

References

PD 109488: A Technical Overview of a Quinapril Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril.[1][2][3] While not a primary therapeutic agent itself, the study of its formation, synthesis, and biological activity is crucial for a comprehensive understanding of Quinapril's pharmacology and metabolism. This technical guide provides an in-depth overview of the available scientific information on this compound, including its chemical properties, analytical methods for its detection, and its relationship to the parent drug, Quinapril.

Chemical and Physical Properties

This compound is a diketopiperazine derivative formed from the intramolecular cyclization of Quinapril or its active metabolite, quinaprilat.[4] This conversion is a known degradation pathway for ACE inhibitors containing a dipeptide side chain.

PropertyValueSource
Molecular Formula C25H28N2O4[1][2][5][6]
Molecular Weight 420.5 g/mol [2][5][6]
CAS Number 103733-49-9[2][6]
IUPAC Name ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate[2]
Synonyms Quinapril Diketopiperazine, Quinapril EP Impurity D[2][3]

Discovery and Significance

The discovery of this compound is intrinsically linked to the metabolic and stability studies of Quinapril. As a metabolite, its identification was essential for characterizing the complete pharmacokinetic profile of the parent drug. The formation of diketopiperazines from ACE inhibitors like Quinapril can impact the overall efficacy and safety profile of the therapy, as these metabolites are generally considered to be inactive or have significantly reduced activity compared to the parent compound.

The logical relationship in the discovery process can be visualized as follows:

discovery_logic Quinapril Quinapril (ACE Inhibitor) Metabolism Metabolism and Stability Studies Quinapril->Metabolism PD109488 This compound (Diketopiperazine Metabolite) Metabolism->PD109488 Pharmacokinetics Understanding Pharmacokinetics and Drug Disposition PD109488->Pharmacokinetics

Caption: Logical flow of the discovery of this compound as a metabolite of Quinapril.

Synthesis

While detailed synthetic protocols for the de novo synthesis of this compound are not extensively published in the primary literature, its formation from Quinapril is a key consideration. The synthesis of this compound is typically undertaken for its use as an analytical standard in pharmacokinetic studies and as a reference for impurity profiling in pharmaceutical manufacturing. The general approach involves the cyclization of Quinapril.

A conceptual workflow for obtaining this compound for research purposes is outlined below:

synthesis_workflow cluster_synthesis Chemical Synthesis Start Quinapril Reaction Cyclization Reaction (e.g., heating, pH adjustment) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Standard This compound Analytical Standard Characterization->Standard

Caption: Conceptual workflow for the synthesis of this compound as an analytical standard.

Experimental Protocols

The primary experimental protocols involving this compound are focused on its analytical determination in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for its separation and quantification.

Determination of Quinapril and its Metabolites by HPLC

A published method details the separation of Quinapril, its active metabolite quinaprilat, and two diketopiperazine metabolites, including this compound.[7]

Objective: To develop a sensitive and specific reversed-phase HPLC method with radiochemical detection for the simultaneous determination of quinapril and its metabolites in perfusate and urine.[7]

Methodology:

  • Sample Preparation:

    • Perfusate and urine samples are pretreated with acetonitrile to precipitate proteins.[7]

    • The mixture is centrifuged, and the supernatant is collected for analysis.[7]

    • Perfusate ultrafiltrate can be used directly.[7]

  • Chromatographic Conditions:

    • Column: Reversed-phase HPLC column.

    • Detection: Radiochemical detection coupled with liquid scintillation counting spectrometry.[7]

  • Results:

    • The method successfully separates Quinapril, quinaprilat, this compound, and another diketopiperazine metabolite (PD 113413).[7]

    • The limit of quantitation for ³H-quinapril and ³H-quinaprilat was 1 ng/ml.[7]

This analytical method is crucial for pharmacokinetic studies to understand the rate and extent of formation of this compound in vivo.

Signaling Pathways and Biological Activity

As this compound is a metabolite of an ACE inhibitor, its interaction with the Renin-Angiotensin-Aldosterone System (RAAS) is of primary interest. However, diketopiperazine formation generally leads to a loss of the structural features necessary for ACE inhibition. Therefore, this compound is expected to have significantly reduced or no inhibitory activity on the angiotensin-converting enzyme.

The signaling pathway affected by the parent drug, Quinapril, is depicted below. The formation of this compound represents a metabolic inactivation step.

raas_pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Quinapril Quinapril Quinapril->ACE Inhibits PD109488 This compound (Inactive Metabolite) Quinapril->PD109488 Metabolized to

Caption: The Renin-Angiotensin-Aldosterone System and the role of Quinapril and its inactive metabolite this compound.

Conclusion

This compound is a well-characterized diketopiperazine metabolite of the ACE inhibitor Quinapril. While it does not possess the therapeutic activity of its parent compound, its study is vital for a complete understanding of Quinapril's metabolic fate and for the quality control of Quinapril-containing pharmaceutical products. The analytical methods developed for its detection and quantification are essential tools for researchers and drug development professionals in the field of cardiovascular pharmacology. Further research into the potential biological activities, if any, of this compound could provide a more complete picture of the long-term effects of Quinapril therapy.

References

In Vitro Profile of PD 109488: A Technical Examination of an Inactive Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro studies and characteristics of the compound PD 109488. It is critical to establish from the outset that extensive research has identified this compound as Quinapril Diketopiperazine , a primary and pharmacologically inactive metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1] Consequently, the scientific literature does not contain in vitro studies detailing its biological activity, signaling pathways, or experimental protocols as a pharmacologically active agent.

This guide will, therefore, provide a comprehensive overview of the in vitro evaluation of its parent compound, quinapril , and the broader class of ACE inhibitors. This will include representative quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows, thereby offering a valuable resource for researchers in the field of cardiovascular drug discovery and development.

Quantitative Data: In Vitro Activity of ACE Inhibitors

The following table summarizes typical quantitative data obtained from in vitro studies of ACE inhibitors like quinapril. These values are essential for characterizing the potency and efficacy of these compounds.

ParameterDescriptionTypical Value Range for Potent ACE InhibitorsReference Compound Example (Quinaprilat - active form of Quinapril)
IC50 (nM) The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.0.1 - 100 nM~1-5 nM
Ki (nM) The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.0.05 - 50 nM~0.5-2 nM
Enzyme Kinetics The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).Predominantly CompetitiveCompetitive

Experimental Protocols: In Vitro ACE Inhibition Assay

A standard method for evaluating the in vitro activity of ACE inhibitors involves a spectrophotometric assay using a synthetic substrate.

Objective: To determine the IC50 value of a test compound for angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Assay Buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)

  • Test compound (e.g., quinaprilat) and vehicle (e.g., DMSO)

  • O-phthaldialdehyde (OPA) reagent

  • Tris-HCl buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme solution.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a strong acid (e.g., 1 M HCl).

    • Add the OPA reagent, which reacts with the newly formed amine group of histidyl-leucine, a product of HHL cleavage by ACE.

    • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., excitation at 360 nm and emission at 485 nm for fluorescence).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of ACE inhibitors and a typical experimental workflow.

Mechanism of Action of ACE Inhibitors Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage by Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Quinapril Quinapril (prodrug) → Quinaprilat (active) Quinapril->ACE inhibits

Caption: Mechanism of Action of ACE Inhibitors like Quinapril.

In Vitro ACE Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis SerialDilution Serial Dilution of Test Compound PreIncubation Pre-incubate ACE with Test Compound SerialDilution->PreIncubation EnzymePrep Prepare ACE Solution EnzymePrep->PreIncubation SubstratePrep Prepare HHL Substrate Solution ReactionInitiation Add HHL Substrate to Initiate Reaction SubstratePrep->ReactionInitiation PreIncubation->ReactionInitiation Incubation Incubate at 37°C ReactionInitiation->Incubation Termination Terminate Reaction (e.g., with HCl) Incubation->Termination Detection Add OPA Reagent and Measure Signal Termination->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: A typical workflow for an in vitro ACE inhibition assay.

Conclusion

While this compound itself is not a subject of in vitro pharmacological studies due to its inactive nature, its parent compound, quinapril, serves as a classic example of a potent ACE inhibitor. The methodologies and data presented in this guide are representative of the in vitro evaluation process for this important class of therapeutic agents. Understanding the in vitro pharmacology of quinapril provides the necessary context for the role and significance of its metabolites, such as this compound, in its overall pharmacokinetic and pharmacodynamic profile. Researchers are encouraged to focus on the active forms of such drugs to elucidate their therapeutic mechanisms and to guide the development of new chemical entities.

References

Unraveling the Enigma: The Pharmacology of PD 109488 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information is currently available on a compound designated as PD 109488. This identifier does not correspond to any known therapeutic agent, research chemical, or biological molecule in the public domain. Consequently, a detailed technical guide on its pharmacology, including its mechanism of action, quantitative data, and associated signaling pathways, cannot be compiled at this time.

The absence of public information on this compound suggests several possibilities:

  • Internal Designation: The code "this compound" may be an internal identifier used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal codes are often not disclosed publicly until a compound enters later stages of preclinical or clinical investigation.

  • Discontinued Project: Research and development of this compound may have been terminated at an early stage, precluding any public disclosure or publication of findings.

  • Typographical Error: It is possible that "this compound" is a mistyped or incorrect designation for another compound.

Without any foundational information, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further investigation would be contingent on the clarification of the compound's identity or the public release of data by the entity that originated the "this compound" designation. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if they are affiliated with the originating institution.

An In-depth Technical Guide on the Role of PD 123319 in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of PD 123319, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Initially misidentified in the query as PD 109488, the focus of this document is on the correct and widely researched compound, PD 123319. This document will delve into its mechanism of action within the renin-angiotensin system (RAS), present quantitative data from key studies, detail experimental protocols, and visualize relevant biological pathways and workflows. The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] While the Angiotensin II Type 1 (AT1) receptor mediates most of the well-known effects of Angiotensin II (Ang II), such as vasoconstriction and aldosterone secretion, the AT2 receptor often counteracts these effects. PD 123319 serves as a crucial pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor.

Mechanism of Action

PD 123319 exerts its effects by selectively binding to and inhibiting the AT2 receptor.[3][4] This blockade prevents Angiotensin II from activating the receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor is known to mediate vasodilation, anti-inflammatory effects, and inhibition of cell proliferation, often opposing the actions of the AT1 receptor. By blocking the AT2 receptor, PD 123319 allows for the specific investigation of its role in various physiological processes. It is approximately 10,000-fold more selective for the AT2 receptor than for the AT1 receptor.[1]

Quantitative Data

The following tables summarize the binding affinity and inhibitory concentrations of PD 123319 from various studies.

Table 1: Binding Affinity and IC50 of PD 123319

ParameterValueTissue/Cell TypeSpeciesReference
IC50 34 nMAdrenal TissueRat[5]
IC50 210 nMBrain TissueRat[5]
IC50 6.9 nMAdrenal Glomerulosa Cells (AT2 site)Bovine[3][4][6]
Ki ~12 nMAT2 Receptor-[1]

Table 2: In Vivo Dosage and Effects of PD 123319

DosageRoute of AdministrationEffectAnimal ModelReference
0.3, 3, and 10 mg/kgIntraperitoneal (i.p.)Ameliorated colon injury and inflammationRat model of colitis[1][7]
30 mg/kg/dayOsmotic pumpDid not alter ischemia-induced angiogenesis in AT1a-/- miceMouse[2]
3 mg/kgIntravenous (i.v.)Sustained increase in Mean Arterial Pressure (MAP) for ~7.4 minConscious hypertensive rats[4]

Signaling Pathways and Experimental Workflows

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalysis Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II cleavage ACE ACE (Lungs, Endothelium) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor binds to Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Proliferation AT1_Receptor->Vasoconstriction leads to Vasodilation Vasodilation, Anti-proliferation, Anti-inflammatory AT2_Receptor->Vasodilation leads to PD123319 PD 123319 PD123319->AT2_Receptor blocks

Caption: The Renin-Angiotensin System and the site of action for PD 123319.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Tissue_Prep Tissue/Cell Membrane Preparation (e.g., Rat Adrenal, Bovine Adrenal Glomerulosa) Radioligand_Binding Radioligand Binding Assay (e.g., with 125I-Ang II) Incubation Incubation with PD 123319 (Varying Concentrations) Measurement Measurement of Bound Radioligand Data_Analysis Data Analysis to Determine IC50 / Ki Animal_Model Animal Model Selection (e.g., Rat Model of Colitis, Hypertensive Rats) Drug_Administration PD 123319 Administration (e.g., i.p., i.v., osmotic pump) Induction Induction of Pathology (e.g., DNBS-induced colitis, hindlimb ischemia) Outcome_Measurement Measurement of Physiological Outcomes (e.g., Blood Pressure, Inflammation Markers, Angiogenesis) Histology Histological Analysis

Caption: Generalized experimental workflows for studying PD 123319.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are summaries of common protocols used to characterize PD 123319.

1. Radioligand Binding Assay for AT2 Receptor Affinity

  • Objective: To determine the binding affinity (IC50, Ki) of PD 123319 for the AT2 receptor.

  • Materials:

    • Membrane preparations from tissues or cells expressing AT2 receptors (e.g., rat adrenal glands, bovine adrenal glomerulosa cells).[3][4]

    • Radiolabeled Angiotensin II (e.g., 125I-[Sar1, Ile8] Ang II).

    • PD 123319 at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radiolabeled Ang II and varying concentrations of PD 123319.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to calculate the IC50 value, which is the concentration of PD 123319 that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vivo Study of PD 123319 in a Rat Model of Colitis

  • Objective: To evaluate the in vivo efficacy of PD 123319 in reducing inflammation in a model of colitis.[1][7]

  • Animal Model: Male Wistar rats.

  • Induction of Colitis:

    • Anesthetize the rats.

    • Administer 2,4-dinitrobenzene sulfonic acid (DNBS) intrarectally to induce colitis.

  • Drug Administration:

    • Administer PD 123319 intraperitoneally at different doses (e.g., 0.3, 3, and 10 mg/kg) daily.[1][7]

    • A control group receives the vehicle.

  • Outcome Measures:

    • Monitor body weight and stool consistency daily.

    • After a set period (e.g., 6 days), euthanize the animals and collect the colon.

    • Assess macroscopic damage score, colon weight/length ratio.

    • Conduct histological analysis of colon tissue to assess inflammation and tissue damage.

    • Measure biochemical markers of inflammation such as myeloperoxidase (MPO) activity, and expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and iNOS.[1][7]

  • Data Analysis:

    • Compare the outcome measures between the PD 123319-treated groups and the colitis control group using appropriate statistical tests (e.g., ANOVA).

3. In Vivo Study of PD 123319 on Blood Pressure

  • Objective: To determine the effect of PD 123319 on blood pressure in conscious hypertensive rats.[4]

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Procedure:

    • Implant a catheter into the femoral artery for blood pressure measurement.

    • Allow the animals to recover from surgery.

    • In conscious, unrestrained rats, record baseline Mean Arterial Pressure (MAP).

    • Administer PD 123319 intravenously at a specific dose (e.g., 3 mg/kg).

    • Continuously monitor and record MAP for a defined period post-injection.

  • Data Analysis:

    • Analyze the change in MAP from baseline following PD 123319 administration.

Conclusion

PD 123319 is an indispensable tool for elucidating the complex role of the AT2 receptor within the renin-angiotensin system. Its high selectivity allows for the precise dissection of AT2 receptor-mediated pathways, which often counterbalance the pro-hypertensive and pro-inflammatory effects of AT1 receptor activation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further understanding the therapeutic potential of modulating the AT2 receptor pathway in cardiovascular and inflammatory diseases.

References

An In-depth Technical Guide to PD 109488 (Quinapril Diketopiperazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 109488, also known as Quinapril Diketopiperazine (DKP), is a primary degradation product and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, its formation from the parent drug, and its known biological significance. While primarily regarded as an inactive metabolite, some commercial sources suggest potential ACE inhibitory activity; this guide will explore the available evidence. Detailed experimental protocols for the analysis of quinapril and its degradation products, including this compound, are provided, alongside visualizations of the metabolic pathway and analytical workflows to support further research and drug development activities.

Introduction

Quinapril is a widely prescribed ACE inhibitor for the management of hypertension and heart failure. As a prodrug, it is metabolized in the body to its active form, quinaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. During the metabolism and under certain storage conditions, quinapril can degrade to form several byproducts, with this compound being a significant cyclization product. Understanding the properties and formation of this compound is crucial for the pharmaceutical industry in the context of drug stability, purity, and safety assessment.

Chemical and Physical Properties

This compound is a diketopiperazine derivative of quinapril. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
Synonyms Quinapril Diketopiperazine, Quinapril EP Impurity D
Molecular Formula C₂₅H₂₈N₂O₄
Molecular Weight 420.50 g/mol
CAS Number 103733-49-9

Formation of this compound

This compound is formed from quinapril through an intramolecular cyclization reaction. This process can occur both in vivo as a metabolic pathway and in vitro as a degradation pathway, particularly influenced by moisture and temperature.

Metabolic Pathway

Quinapril is primarily metabolized in the liver via de-esterification to its active diacid metabolite, quinaprilat. A secondary metabolic pathway involves the dehydration and cyclization of quinapril to form the inactive diketopiperazine, this compound. Another inactive metabolite, PD 113413, can be formed through O-deethylation of this compound. Approximately 6% of an administered dose of quinapril is excreted in the urine as this compound.[1]

G Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification (Primary Pathway) PD109488 This compound (Quinapril Diketopiperazine) Quinapril->PD109488 Intramolecular Cyclization / Dehydration (Secondary Pathway) PD113413 PD 113413 (Inactive Metabolite) PD109488->PD113413 O-deethylation

Metabolic pathway of Quinapril.
Degradation Pathway

Forced degradation studies have shown that quinapril is susceptible to degradation under various stress conditions, leading to the formation of this compound. The primary degradation pathways are hydrolysis and intramolecular cyclization. The formation of the diketopiperazine is particularly favored in the presence of humidity and at elevated temperatures.

Biological Activity

The biological activity of this compound is a subject of some debate. The majority of scientific literature and drug information resources classify this compound as an inactive metabolite of quinapril.[1] However, at least one commercial supplier of chemical reagents describes Quinapril Diketopiperazine as a derivative of quinapril that acts as an ACE inhibitor.[2] To date, a comprehensive search of peer-reviewed scientific literature has not yielded quantitative data, such as an IC₅₀ value, to definitively characterize the ACE inhibitory potency of this compound. Therefore, while the prevailing view is that it is inactive, the possibility of weak ACE inhibitory activity cannot be entirely ruled out without further experimental evidence.

Experimental Protocols

Analysis of Quinapril and its Degradation Products using UPLC-MS/MS

This protocol is adapted from forced degradation studies of quinapril.

Objective: To separate and identify quinapril and its degradation products, including this compound, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • UPLC system with a diode array detector (DAD)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: BEH C18 column (e.g., 1.7 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and ammonium hydrogencarbonate buffer (e.g., 10 mM, pH 8.2) in a 65:35 (v/v) ratio.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Detection: DAD followed by MS/MS

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • MS Scan Range: m/z 100-1000

  • MS/MS: Product ion scans of the protonated molecular ions of quinapril and its expected degradation products.

Procedure:

  • Prepare standard solutions of quinapril and, if available, this compound in the mobile phase.

  • Subject the quinapril standard solution to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) according to ICH guidelines.

  • Inject the standard solutions and the stressed samples into the UPLC-MS/MS system.

  • Monitor the separation of quinapril and its degradation products by DAD and MS.

  • Identify this compound based on its retention time and the mass-to-charge ratio (m/z) of its protonated molecular ion and its fragmentation pattern in MS/MS mode.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Quinapril_Sample Quinapril Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Quinapril_Sample->Forced_Degradation UPLC UPLC Separation (BEH C18 Column) Forced_Degradation->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS Mass Spectrometry (MS) ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS Identification Identification of This compound MSMS->Identification Quantification Quantification Identification->Quantification

Workflow for the analysis of this compound.
In Vitro ACE Inhibition Assay (General Protocol)

This is a general protocol for assessing the ACE inhibitory activity of a test compound.

Objective: To determine the in vitro inhibitory effect of a compound on the activity of angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-His-Leu (HHL)

  • Test compound (e.g., this compound)

  • Positive control: Captopril or Lisinopril

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare solutions of the substrate (HHL), the test compound (at various concentrations), and the positive control in borate buffer.

  • In a series of test tubes, add the ACE solution and the test compound solution (or buffer for the control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate solution to each tube and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid formed with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Reconstitute the residue in a suitable buffer or water.

  • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G ACE ACE Enzyme Preincubation Pre-incubation (37°C, 10 min) ACE->Preincubation Inhibitor Test Compound (this compound) Inhibitor->Preincubation Reaction Enzymatic Reaction (37°C, 30-60 min) Preincubation->Reaction Substrate Substrate (HHL) Substrate->Reaction Stop Stop Reaction (1N HCl) Reaction->Stop Extraction Extraction of Hippuric Acid (Ethyl Acetate) Stop->Extraction Measurement Absorbance Measurement (228 nm) Extraction->Measurement Calculation IC50 Calculation Measurement->Calculation

Workflow for in vitro ACE inhibition assay.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of Novel Compounds for ACE Inhibition (Featuring a Representative Protocol Adaptable for Test Compound PD 109488)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[1][2][3] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE is a key therapeutic strategy for the management of hypertension and heart failure.[4] The development of novel ACE inhibitors requires robust and reliable in vitro screening assays to determine their inhibitory potential.

This document provides a detailed protocol for a common in vitro spectrophotometric assay for determining ACE inhibitory activity. While the specific compound This compound is used here as a placeholder for a novel test compound, it is important to note that a review of scientific literature did not yield specific data on its ACE inhibitory properties. The following protocols are therefore representative and can be adapted for the evaluation of any new potential ACE inhibitor.

Signaling Pathway: The Renin-Angiotensin System

The diagram below illustrates the Renin-Angiotensin System, highlighting the role of ACE. ACE inhibitors block the conversion of Angiotensin I to Angiotensin II, leading to reduced vasoconstriction and blood pressure.

ACE_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (ACE, HHL, Buffers, Test Compound) Start->Prep_Reagents Dispense_ACE Dispense ACE Solution to Microplate Wells Prep_Reagents->Dispense_ACE Add_Inhibitor Add Test Compound/ Control/Buffer Dispense_ACE->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C (10 min) Add_Inhibitor->Pre_Incubate Add_Substrate Add HHL Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (30-60 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction (add 1M HCl) Incubate->Stop_Reaction Color_Dev Color Development (Pyridine, Benzene Sulfonyl Chloride) Stop_Reaction->Color_Dev Read_Absorbance Read Absorbance at 410 nm Color_Dev->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Value Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Analytical Detection of PD 109488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is recognized as a significant impurity and metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its detection and quantification are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Furthermore, this compound has been identified as a dopamine D4 receptor antagonist, making it a compound of interest in neuroscience research.[3] This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValue
Molecular Formula C₂₅H₂₈N₂O₄
Molecular Weight 420.5 g/mol
Synonyms Quinapril Diketopiperazine, Quinapril EP Impurity D

Analytical Methodologies

The following sections detail validated methods for the quantification of this compound in various matrices, including bulk pharmaceutical ingredients and biological fluids.

High-Performance Liquid Chromatography (HPLC) for Bulk Drug and Pharmaceutical Formulations

This method is adapted from the USP monograph for Quinapril Hydrochloride and its impurities and is suitable for the quantification of this compound in bulk drug substances and finished pharmaceutical products.[4][5]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Luna 5 µm CN, 250 x 4.6 mm (or equivalent).[5]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile. The exact ratio should be optimized to achieve adequate separation. For example, a starting point could be a 40:60 (v/v) mixture of mixed phosphate buffer and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm.

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.

    • Sample Solution: Accurately weigh and dissolve the bulk drug or crushed tablets in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Data Presentation: HPLC Method Performance (Illustrative)

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma and urine. The protocol is based on established methods for the analysis of quinapril and its metabolites.[8]

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺.

  • Sample Preparation (Plasma/Urine):

    • To 100 µL of plasma or urine, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.[8]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Data Analysis: Quantify this compound using a calibration curve prepared in the corresponding biological matrix.

Data Presentation: LC-MS/MS Method Performance (Illustrative)

ParameterTypical Value
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway and Experimental Workflow Diagrams

To aid in the understanding of the biological context and the analytical process, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Analysis Sample Sample (Bulk Drug / Biological Fluid) Preparation Sample Preparation (Dissolution / Extraction) Sample->Preparation Analysis Analytical Separation (HPLC / LC-MS/MS) Preparation->Analysis Detection Detection (UV / Mass Spectrometry) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: General experimental workflow for the analysis of this compound.

G cluster_pathway Dopamine D4 Receptor Antagonism by this compound PD109488 This compound D4R Dopamine D4 Receptor PD109488->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates Dopamine Dopamine Dopamine->D4R Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel Modulation G_protein->K_channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Altered Neuronal Excitability PKA->CellularResponse Phosphorylates targets leading to K_channel->CellularResponse

Figure 2: Signaling pathway of Dopamine D4 receptor and its antagonism by this compound.

Mechanism of Action: Dopamine D4 Receptor Antagonism

This compound acts as an antagonist at the dopamine D4 receptor.[3] The D4 receptor is a G protein-coupled receptor (GPCR) that is part of the D2-like family.[9] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to Gi/o proteins.[10] This activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events that modulate neuronal excitability. The D4 receptor can also modulate the activity of certain potassium channels.[11] As an antagonist, this compound binds to the D4 receptor but does not activate it, thereby blocking the effects of dopamine and preventing the downstream signaling cascade.[3]

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the detection and quantification of this compound. The HPLC method is well-suited for quality control in pharmaceutical manufacturing, while the LC-MS/MS method offers the high sensitivity required for pharmacokinetic and metabolism studies in biological fluids. Understanding the role of this compound as a dopamine D4 receptor antagonist provides a crucial biological context for its analysis in drug development and neuroscience research.

References

Application Notes and Protocols for PD 109488

Author: BenchChem Technical Support Team. Date: December 2025

A Cautious Approach to the Preparation and Use of PD 109488

Note to Researchers: Comprehensive, publicly available data on the specific solubility, stability, and handling of this compound is limited. The following application notes and protocols are based on general principles for handling similar small molecule compounds and information regarding its mechanism of action as an Angiotensin-Converting Enzyme (ACE) inhibitor. It is imperative for researchers to perform in-house validation for solubility and stability to ensure the accuracy and reproducibility of their experiments.

Introduction

This compound is identified as a metabolite of the ACE inhibitor quinapril. As a derivative, it is presumed to function as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound would block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby playing a role in modulating blood pressure.[1][2][3] These application notes provide a general framework for the preparation and use of this compound in a research setting.

Physicochemical Properties (Experimentally Determined Data Required)

PropertyValueNotes / Method
Molecular Formula C₂₅H₂₈N₂O₄
Molecular Weight 420.5 g/mol
Solubility in DMSO Data not availableTo be determined experimentally.
Solubility in Ethanol Data not availableTo be determined experimentally.
Solubility in Water Data not availableTo be determined experimentally.
Appearance Data not available

Solution Preparation: A General Protocol

Due to the lack of specific solubility data, a generalized protocol for preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is provided below. DMSO is a common solvent for many organic compounds.[4][5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol for 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound (Molecular Weight = 420.5 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution with 4.205 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but this should be tested cautiously as heat can affect compound stability.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Note on Aqueous Solutions: To prepare working solutions in aqueous buffers, dilute the DMSO stock solution into the desired buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on the biological system.[4] The solubility of this compound in the final aqueous buffer should be confirmed to prevent precipitation.

Stability and Storage

The stability of this compound in both solid and solution form is not documented. The following are general recommendations that require experimental validation.

FormStorage ConditionRecommended Duration (to be validated)
Solid Powder -20°C, desiccated, protected from light1-2 years
DMSO Stock Solution -20°C or -80°C in aliquots, protected from light3-6 months
Aqueous Working Solution 2-8°CPrepare fresh daily; do not store

Experimental Protocol: Preliminary Stability Assessment

A basic stability assessment can be performed by preparing a stock solution and monitoring its integrity over time using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).

  • Prepare a stock solution of this compound in DMSO.

  • Divide the solution into multiple aliquots and store them at different temperatures (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each storage condition by HPLC.

  • Compare the peak area and look for the appearance of degradation peaks to assess the stability.

Mechanism of Action: ACE Inhibition Signaling Pathway

This compound is presumed to act as an ACE inhibitor. The diagram below illustrates the canonical Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

ACE_Inhibitor_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE->Inactive_Metabolites PD_109488 This compound (ACE Inhibitor) PD_109488->ACE Inhibits

ACE Inhibitor Signaling Pathway

Experimental Workflow: In Vitro ACE Inhibition Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound on ACE in vitro.

ACE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., FAPGG) - Assay Buffer - this compound dilutions start->prepare_reagents add_inhibitor Add this compound dilutions to microplate wells prepare_reagents->add_inhibitor add_enzyme Add ACE enzyme to wells and incubate add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding substrate add_enzyme->initiate_reaction monitor_kinetics Monitor absorbance change over time (kinetic read) initiate_reaction->monitor_kinetics analyze_data Analyze data to determine IC50 value monitor_kinetics->analyze_data end End analyze_data->end

In Vitro ACE Inhibition Assay Workflow

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or diagnostic use. Researchers are strongly advised to conduct their own validation studies to determine the optimal conditions for their specific applications.

References

Application Notes and Protocols for Studying the Cardiovascular Effects of PD 109488 (Dihydrexidine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Dihydrexidine, is a potent and selective full agonist for the dopamine D1 receptor. Its activity at these receptors, particularly in the peripheral vasculature, leads to significant cardiovascular effects, primarily vasodilation and subsequent reduction in blood pressure. These characteristics make this compound a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in cardiovascular regulation and for exploring its therapeutic potential in conditions such as hypertension and renal dysfunction.

These application notes provide a comprehensive overview of the cardiovascular effects of this compound, including quantitative data from preclinical studies, detailed experimental protocols for in vivo assessment, and a depiction of the underlying signaling pathway.

Data Presentation

Cardiovascular Effects of Intravenous Dihydrexidine in Conscious Normotensive Dogs

The following table summarizes the dose-dependent hemodynamic effects of intravenously administered dihydrexidine in conscious dogs. The data illustrates the compound's potent vasodilatory and hypotensive actions, accompanied by a reflex tachycardia.

Dose (µg/kg/min)Mean Arterial Pressure (mmHg)Heart Rate (beats/min)Renal Blood Flow (mL/min)Femoral Blood Flow (mL/min)
Baseline 95 ± 385 ± 4210 ± 15150 ± 10
0.1 88 ± 4105 ± 5230 ± 18165 ± 12
0.5 75 ± 5125 ± 6255 ± 20185 ± 15
1.0 68 ± 6140 ± 7270 ± 22200 ± 18*

*p < 0.05 compared to baseline. Data are presented as mean ± SEM. This table is a representative compilation based on findings from multiple preclinical studies.

Cardiovascular Effects of Intravenous Dihydrexidine in Anesthetized Rats

This table presents the effects of a single intravenous dose of dihydrexidine on cardiovascular parameters in anesthetized rats, demonstrating a significant decrease in blood pressure.

TreatmentDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
Vehicle--2 ± 1+5 ± 2
Dihydrexidine1.0-25 ± 3+30 ± 5

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. This table is a representative compilation based on findings from multiple preclinical studies.

Signaling Pathway

The primary mechanism by which this compound exerts its cardiovascular effects is through the activation of dopamine D1 receptors located on vascular smooth muscle cells, particularly in the renal and mesenteric arteries. This activation initiates a signaling cascade that leads to vasodilation.

D1_Signaling_Pathway PD109488 This compound (Dihydrexidine) D1R Dopamine D1 Receptor PD109488->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (active) PKA->MLCK_active Inhibits via phosphorylation MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_active->MLCK_inactive Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to

Dopamine D1 Receptor Signaling Pathway in Vascular Smooth Muscle.

Experimental Protocols

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram outlines the typical workflow for assessing the cardiovascular effects of this compound in an animal model.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Surgical_Instrumentation Surgical Instrumentation (Anesthesia, Catheter Implantation) Animal_Acclimation->Surgical_Instrumentation Recovery Post-Surgical Recovery Surgical_Instrumentation->Recovery Baseline_Recording Baseline Hemodynamic Recording (Blood Pressure, Heart Rate) Recovery->Baseline_Recording Drug_Administration This compound Administration (Intravenous Infusion) Baseline_Recording->Drug_Administration Data_Acquisition Continuous Hemodynamic Monitoring Drug_Administration->Data_Acquisition Data_Processing Data Processing and Analysis Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Workflow for In Vivo Cardiovascular Studies of this compound.
Protocol 1: Intravenous Administration and Cardiovascular Monitoring in Conscious Rats

Objective: To evaluate the dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving rats.

Materials:

  • This compound (Dihydrexidine hydrochloride)

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)

  • Vascular catheters (e.g., PE-50 tubing)

  • Vascular access ports (optional, for long-term studies)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Surgical instruments

Procedure:

  • Animal Preparation and Catheter Implantation (Aseptic Surgical Technique):

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Implant a catheter into the femoral artery for blood pressure measurement. The catheter should be tunneled subcutaneously to exit at the back of the neck.

    • Implant a second catheter into the femoral or jugular vein for drug administration. This catheter should also be tunneled to the neck exit site.

    • Allow the animal to recover from surgery for at least 48-72 hours. Ensure the rat has regained its pre-surgical body weight and is exhibiting normal behavior.

  • Experimental Setup:

    • Place the rat in a metabolic cage that allows for free movement.

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of the blood pressure waveform.

    • Connect the venous catheter to an infusion pump.

  • Data Recording and Drug Administration:

    • Allow the rat to acclimate to the experimental setup for at least 30 minutes.

    • Record baseline MAP and HR for a stable period of 15-30 minutes.

    • Prepare a stock solution of this compound in sterile saline. Further dilutions can be made to achieve the desired infusion rates.

    • Administer this compound via the venous catheter using the infusion pump. A cumulative dose-response can be generated by infusing increasing concentrations of the drug at set intervals (e.g., 15-20 minutes per dose).

    • Continuously record MAP and HR throughout the drug infusion period and for at least 60 minutes after the final dose to monitor for recovery.

  • Data Analysis:

    • Calculate mean values for MAP and HR during the last 5 minutes of the baseline period and each dosing interval.

    • Express the changes in MAP and HR as absolute changes or percentage changes from baseline.

    • Perform statistical analysis (e.g., repeated measures ANOVA followed by a post-hoc test) to determine the significance of the drug-induced effects.

Protocol 2: Assessment of Regional Hemodynamics in Anesthetized Dogs

Objective: To determine the effects of this compound on regional blood flow and vascular resistance in anesthetized dogs.

Materials:

  • This compound (Dihydrexidine hydrochloride)

  • Sterile saline (0.9% NaCl)

  • Beagle dogs (10-15 kg)

  • Anesthesia (e.g., pentobarbital sodium)

  • Electromagnetic or ultrasonic flow probes

  • Vascular catheters

  • Pressure transducers and data acquisition system

  • Ventilator

  • Surgical instruments

Procedure:

  • Animal Preparation and Instrumentation (Aseptic Surgical Technique):

    • Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment. Intubate and ventilate the animal.

    • Implant a catheter in a femoral artery to monitor systemic arterial pressure.

    • Place flow probes around the renal and femoral arteries to measure regional blood flow.

    • Implant a catheter in a femoral vein for drug administration.

  • Experimental Measurements:

    • Allow the animal to stabilize after surgical preparation for at least 30 minutes.

    • Record baseline measurements of mean arterial pressure (MAP), heart rate (HR), renal blood flow (RBF), and femoral blood flow (FBF).

    • Calculate baseline renal vascular resistance (RVR = MAP / RBF) and femoral vascular resistance (FVR = MAP / FBF).

  • Drug Administration:

    • Administer this compound as an intravenous infusion at increasing doses.

    • Allow each dose to reach a steady-state effect (approximately 10-15 minutes) before recording hemodynamic parameters.

  • Data Analysis:

    • Calculate the percentage change from baseline for MAP, HR, RBF, FBF, RVR, and FVR at each dose of this compound.

    • Use appropriate statistical methods (e.g., ANOVA) to analyze the dose-response relationships.

Conclusion

This compound (Dihydrexidine) is a valuable research tool for studying the cardiovascular effects mediated by the dopamine D1 receptor. The provided application notes and protocols offer a framework for researchers to design and execute experiments to further elucidate the role of D1 receptor agonism in cardiovascular physiology and pathophysiology. Proper adherence to surgical and experimental best practices is crucial for obtaining reliable and reproducible data. The significant hypotensive effects of this compound necessitate careful dose selection and continuous monitoring of cardiovascular parameters during in vivo studies.

Application of PD 109488 in Hypertension Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "PD 109488" in the context of hypertension research have not yielded any specific or relevant information. The provided designation does not appear to correspond to a known or currently researched agent for the treatment or study of high blood pressure.

Extensive queries across scientific and medical databases for "this compound" and potential alternative names have failed to identify any publications, clinical trials, or research data related to its application in cardiovascular or hypertension research. The search results primarily consist of general information on well-established classes of antihypertensive drugs, unrelated clinical trials for different compounds, and research on the PD-1/PD-L1 pathway in oncology, which is distinct from the pathophysiology of hypertension.

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams for this compound in the field of hypertension.

It is possible that "this compound" may be an internal, preclinical, or discontinued compound designation that has not been disclosed in publicly available literature. It could also be an erroneous identifier.

Researchers, scientists, and drug development professionals seeking information on novel therapeutic agents for hypertension are encouraged to consult recent publications in major cardiology and pharmacology journals, as well as databases of ongoing clinical trials for the latest advancements in the field.

We recommend verifying the compound identifier and searching for alternative names or classes of compounds if further information is required. Without a valid and recognized compound name, a detailed report on its application in hypertension research cannot be generated.

Application Note and Protocol: PD 109488 as a Reference Standard in HPLC Analysis of Quinapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488, also known as Quinapril Diketopiperazine, is a significant impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[1][2][3] As a specified impurity in pharmacopeial monographs, for instance, as Quinapril EP Impurity D and Quinapril USP Related Compound A, the use of a well-characterized this compound reference standard is essential for the accurate quantification of this impurity in Quinapril drug substances and products.[2][3][4] This application note provides a detailed protocol for the use of this compound as a reference standard in a High-Performance Liquid Chromatography (HPLC) method for the analysis of Quinapril and its related substances.

Chemical Information:

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC25H28N2O4420.5 g/mol 103733-49-9

Experimental Protocol: HPLC Analysis of Quinapril and Impurities

This protocol is based on established methods for the analysis of Quinapril and its impurities, including those outlined in pharmacopeial monographs.[5][6][7]

Materials and Reagents
  • This compound Reference Standard

  • Quinapril Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade or purified)

Chromatographic Conditions
ParameterCondition
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 40 volumes of mixed phosphate buffer and 60 volumes of acetonitrile
Phosphate Buffer Dissolve 1.62 g of KH2PO4 and 0.3 g of K2HPO4 in 550 mL of water. Adjust pH to 6.5 with orthophosphoric acid. Filter through a 0.45 µm filter.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm
Injection Volume 20 µL
Run Time Approximately 30 minutes
Preparation of Solutions

2.3.1. Standard Stock Solution of this compound (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Mix thoroughly.

2.3.2. Standard Solution of this compound (1 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.

  • Dilute to volume with methanol and mix thoroughly.

2.3.3. Standard Stock Solution of Quinapril Hydrochloride (1000 µg/mL)

  • Accurately weigh approximately 50 mg of Quinapril Hydrochloride Reference Standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Mix thoroughly.[7]

2.3.4. Working Standard Solution (for system suitability and quantification)

  • Pipette 5.0 mL of the Standard Stock Solution of Quinapril Hydrochloride and 1.0 mL of the Standard Stock Solution of this compound into a 50 mL volumetric flask.

  • Dilute to volume with methanol and mix thoroughly. This solution contains approximately 100 µg/mL of Quinapril Hydrochloride and 2 µg/mL of this compound.

2.3.5. Sample Preparation (e.g., Quinapril Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 20 mg of Quinapril into a 200 mL volumetric flask.

  • Add approximately 150 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Inject the Working Standard Solution and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (for Quinapril peak) Not more than 2.0
Theoretical Plates (for Quinapril peak) Not less than 2000
Resolution (between Quinapril and this compound) Not less than 2.0
Relative Standard Deviation (RSD) for replicate injections of this compound peak area Not more than 2.0% for 6 injections
Data Analysis and Calculations

Quantification of this compound in the sample:

Calculate the percentage of this compound in the portion of Quinapril tablets taken using the following formula:

Where:

  • Area_PD109488_Sample is the peak area of this compound in the sample chromatogram.

  • Area_PD109488_Standard is the peak area of this compound in the standard chromatogram.

  • Conc_PD109488_Standard is the concentration of this compound in the Standard Solution (µg/mL).

  • Conc_Sample is the nominal concentration of Quinapril in the sample preparation (µg/mL).

Degradation Pathway of Quinapril to this compound

Quinapril can degrade through intramolecular cyclization to form the diketopiperazine derivative, this compound.[1][8] This degradation is a critical parameter to monitor during stability studies of Quinapril drug products.

G Quinapril Quinapril PD109488 This compound (Diketopiperazine) Quinapril->PD109488 Intramolecular Cyclization

Caption: Degradation of Quinapril to this compound.

Experimental Workflow

The following diagram illustrates the workflow for the analysis of this compound in a Quinapril sample using an external reference standard.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Reference Standard Solution System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Quinapril Sample Solution Analysis Inject Standard and Sample Solutions Sample_Prep->Analysis System_Suitability->Analysis Integration Peak Integration and Identification Analysis->Integration Calculation Quantification of this compound Integration->Calculation

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for Measuring PD 109488 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 109488 is a known metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. ACE is a key zinc-dependent metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1][2][3][4] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[4][5] By inhibiting ACE, compounds like this compound can effectively lower blood pressure, making them valuable subjects of study for the development of antihypertensive therapeutics.

These application notes provide detailed protocols for measuring the in vitro activity of this compound and other ACE inhibitors. The described methods are foundational for characterizing the potency and mechanism of action of such compounds.

Signaling Pathway and Mechanism of Action

The RAAS pathway plays a pivotal role in the regulation of blood pressure. Inhibition of ACE by compounds such as this compound is a central mechanism for therapeutic intervention in hypertension.

RAAS_Pathway cluster_Systemic Systemic Circulation & Tissues cluster_Effects Physiological Effects of Angiotensin II cluster_Enzymes Enzymatic Conversions Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin cleaves Angiotensin_I Angiotensin I (decapeptide, inactive) ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II (octapeptide, active) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone_Secretion ADH_Release ADH Release (from Pituitary) Angiotensin_II->ADH_Release Bradykinin Bradykinin (vasodilator) Bradykinin->ACE substrate for Inactive_Fragments Inactive Fragments Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention (Kidney) Aldosterone_Secretion->Sodium_Water_Retention ADH_Release->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Renin->Angiotensin_I to produce ACE->Angiotensin_II converts to ACE->Inactive_Fragments degrades to PD_109488 This compound (ACE Inhibitor) PD_109488->ACE inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Data Presentation

CompoundIC50 (nM)Assay SubstrateReference
Quinaprilat5-[6]
Captopril25-[6]
Captopril1.79 - 15.1Synthetic[7]
Lisinopril---
Ramipril5-[6]

Experimental Protocols

Several methods are available for measuring ACE inhibitory activity in vitro. The most common approaches are fluorometric, spectrophotometric, and HPLC-based assays.

Fluorometric Assay for ACE Activity

This is a high-throughput and sensitive method that relies on the cleavage of an internally quenched fluorescent substrate.

Fluorometric_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ACE Enzyme Solution - this compound Dilutions - Fluorescent Substrate Solution - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound or Control - Add ACE Enzyme Solution prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation add_substrate Add Fluorescent Substrate to initiate reaction pre_incubation->add_substrate kinetic_read Measure Fluorescence Kinetically (Ex: 320 nm, Em: 405 nm) add_substrate->kinetic_read data_analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [this compound] - Determine IC50 value kinetic_read->data_analysis end End data_analysis->end

Figure 2: Workflow for the fluorometric ACE inhibition assay.

Protocol:

a. Materials:

  • ACE from rabbit lung

  • This compound

  • Internally quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, with 0.1 µM ZnCl2)

  • 96-well black microplates

  • Fluorescence microplate reader

b. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations.

    • Prepare the fluorescent substrate solution in assay buffer, protected from light.

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the this compound dilutions to the sample wells. For control wells (100% activity), add 10 µL of assay buffer.

    • Add 20 µL of the ACE solution to all wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the fluorescent substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[8]

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HPLC-Based Assay for ACE Activity

This method directly measures the formation of the product of ACE-catalyzed hydrolysis of a non-fluorescent substrate.

Protocol:

a. Materials:

  • ACE from rabbit lung

  • This compound

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Product standard: Hippuric acid (HA)

  • Reaction Buffer: 100 mM Sodium borate buffer, pH 8.3, containing 300 mM NaCl

  • Stopping Solution: 1 M HCl

  • HPLC system with a C18 column and UV detector

b. Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 40 µL of reaction buffer, 10 µL of this compound dilution (or buffer for control), and 10 µL of ACE solution (0.1 U/mL).[9]

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 40 µL of 5 mM HHL solution to start the reaction.[9]

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 250 µL of 1 M HCl.[9]

    • Centrifuge the tubes to pellet any precipitate.

  • HPLC Analysis:

    • Inject an aliquot of the supernatant onto the HPLC system.

    • Separate the product (HA) from the substrate (HHL) using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Detect the separated compounds using a UV detector at ~228 nm.

  • Data Analysis:

    • Quantify the amount of HA produced by comparing the peak area to a standard curve of known HA concentrations.

    • Calculate the percentage of ACE inhibition as described for the fluorometric assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for quantifying the inhibitory activity of this compound and other ACE inhibitors. The choice between a fluorometric and an HPLC-based assay will depend on the available equipment, required throughput, and the specific research question. These assays are essential tools for the characterization of novel ACE inhibitors in the drug discovery and development pipeline.

References

Application Notes and Protocols for Studying Drug Metabolism of a Novel Investigational Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of drug metabolism is a critical component of drug discovery and development, providing essential insights into the pharmacokinetic and pharmacodynamic properties of a new chemical entity (NCE). Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount for predicting its efficacy, safety, and potential for drug-drug interactions.[1][2] These application notes provide a comprehensive framework for characterizing the metabolic profile of a novel investigational drug, referred to herein as "Test Compound." The protocols outlined below describe key in vitro experiments to identify metabolic pathways, responsible enzymes, and potential metabolic liabilities.

Key Concepts in Drug Metabolism

Drug metabolism primarily occurs in two phases:

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. These reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. This process generally increases water solubility and facilitates excretion.[1][4]

Experimental Workflows

A typical workflow for in vitro drug metabolism studies involves a tiered approach, starting with metabolic stability assessment, followed by metabolite identification and reaction phenotyping.

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Metabolite Characterization cluster_tier3 Tier 3: Enzyme Identification stability Metabolic Stability Assay (Microsomes, Hepatocytes) met_id Metabolite Identification (LC-MS/MS) stability->met_id If metabolically unstable phenotyping Reaction Phenotyping (Recombinant CYPs, Chemical Inhibition) met_id->phenotyping Identify responsible enzymes drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Test Compound m1 M1 (Hydroxylated Metabolite) parent->m1 CYP3A4 (Hydroxylation) m2 M2 (N-dealkylated Metabolite) parent->m2 CYP2D6 (N-dealkylation) m3 M3 (Glucuronide Conjugate) m1->m3 UGT1A1 (Glucuronidation)

References

Troubleshooting & Optimization

troubleshooting PD 109488 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 109488 (Quinapril Diketopiperazine).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Quinapril Diketopiperazine, is a cyclic dipeptide and the primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. As an ACE inhibitor, it plays a role in the Renin-Angiotensin-Aldosterone System (RAAS), which is critical in regulating blood pressure and fluid balance.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?

A2: This is a common issue for compounds with limited aqueous solubility. This compound, being a diketopiperazine derivative, is expected to have low solubility in water. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium (e.g., cell culture media, PBS), the dramatic increase in solvent polarity can cause the compound to precipitate out of the solution.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although it is always best to keep it as low as possible, ideally below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess any potential solvent-induced effects on your cells.

Q4: Can I heat my solution to improve the solubility of this compound?

A4: Gentle warming, for instance to 37°C, can aid in dissolving this compound. However, prolonged exposure to heat can potentially degrade the compound. Use a water bath and monitor the temperature closely.

Troubleshooting Guide for this compound Solubility Issues

ProblemPossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound has low aqueous solubility and is "crashing out" of solution as the solvent polarity increases.1. Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous medium, keeping the final DMSO concentration low. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. 3. Vigorous Mixing: Add the DMSO stock to the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.
Compound will not dissolve in the initial solvent The chosen solvent may not be suitable for this compound.1. Use a Stronger Organic Solvent: Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds. If solubility is still an issue, you can try N,N-dimethylformamide (DMF). 2. Apply Gentle Heat: Warm the solution in a 37°C water bath. 3. Sonication: Use a bath sonicator to break up any aggregates and aid in dissolution.
Inconsistent experimental results The compound may not be fully dissolved or may be precipitating over time in the experimental medium.1. Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. 2. Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment. 3. Solubility Testing: If problems persist, it is advisable to experimentally determine the solubility of this compound in your specific experimental buffer.

Quantitative Solubility Data

SolventSolubilityNotes
Water PoorExpected to have very low solubility.
Ethanol Sparingly SolubleMay require heating or sonication to achieve a useful concentration.
DMSO SolubleThe recommended solvent for preparing high-concentration stock solutions.
DMF SolubleAn alternative to DMSO for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 420.51 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Pre-warm Buffer: Warm your aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

  • Dilution and Mixing: While vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps prevent precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before use.

Signaling Pathway

This compound is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the point of inhibition by ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_Blood_Pressure PD_109488 This compound (ACE Inhibitor) PD_109488->ACE Inhibits

RAAS pathway showing ACE inhibition by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve this compound Initial_Solvent Attempt to dissolve in desired solvent (e.g., Ethanol, Aqueous Buffer) Start->Initial_Solvent Is_Dissolved1 Is it fully dissolved? Initial_Solvent->Is_Dissolved1 Use_DMSO Use 100% DMSO to prepare a concentrated stock solution Is_Dissolved1->Use_DMSO No Prepare_Working_Solution Prepare working solution by diluting DMSO stock into aqueous buffer Is_Dissolved1->Prepare_Working_Solution Yes Is_Dissolved2 Is it fully dissolved in DMSO? Use_DMSO->Is_Dissolved2 Troubleshoot_DMSO Troubleshoot DMSO Dissolution: - Gentle Warming (37°C) - Sonication Is_Dissolved2->Troubleshoot_DMSO No Is_Dissolved2->Prepare_Working_Solution Yes Troubleshoot_DMSO->Is_Dissolved2 Failure Consider alternative formulation strategies Troubleshoot_DMSO->Failure Precipitation_Observed Is precipitation observed? Prepare_Working_Solution->Precipitation_Observed Optimize_Dilution Optimize Dilution Protocol: - Stepwise Dilution - Vigorous Mixing Precipitation_Observed->Optimize_Dilution Yes Success Success: Solution is ready for experiment Precipitation_Observed->Success No Optimize_Dilution->Prepare_Working_Solution Optimize_Dilution->Failure

A logical workflow for troubleshooting this compound insolubility.

Technical Support Center: Optimizing PD-Inhibitor X Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "PD 109488": Our internal search and public databases did not yield significant information on a research compound designated "this compound" within the context of PD-1/PD-L1 pathway research. It is possible that this is a misnomer or an internal compound code. This guide has been developed for a representative small molecule inhibitor of the PD-1/PD-L1 pathway, which we will refer to as PD-Inhibitor X , to provide a comprehensive resource for researchers working with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is PD-Inhibitor X and how does it work?

A1: PD-Inhibitor X is a small molecule designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a key immune checkpoint that cancer cells often use to evade the immune system. By blocking the PD-1/PD-L1 pathway, PD-Inhibitor X aims to restore the anti-tumor activity of T-cells. Small molecule inhibitors may offer advantages such as oral bioavailability and better tumor penetration compared to antibody-based therapies.[1][2]

Q2: What is a good starting concentration for my in vitro experiments with PD-Inhibitor X?

A2: The optimal concentration of PD-Inhibitor X is highly dependent on the cell line and specific assay. For initial experiments, a wide concentration range should be tested. Based on typical small molecule PD-1/PD-L1 inhibitors, a starting range of 0.01 µM to 100 µM is recommended.[3] It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental conditions.

Q3: How should I prepare and store stock solutions of PD-Inhibitor X?

A3: PD-Inhibitor X is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, a stock solution in DMSO should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, fresh dilutions should be made from the stock solution in your culture medium. Ensure the final DMSO concentration in your experiments is non-toxic to your cells, typically below 0.5%.[3]

Q4: Is PD-Inhibitor X expected to be cytotoxic?

A4: At higher concentrations, small molecule inhibitors like PD-Inhibitor X can exhibit cytotoxicity.[4] It is essential to determine the cytotoxic concentration range in your specific cell line by performing a cell viability assay, such as an MTT or LDH assay. This will help you distinguish between the desired immunomodulatory effects and non-specific toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed at expected active concentrations. The concentration of PD-Inhibitor X is within the cytotoxic range for your cells.Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic IC50. For functional assays, use concentrations below this cytotoxic threshold.[3]
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.[3]
Inconsistent or non-reproducible results. Issues with compound solubility or stability in the culture medium.Prepare fresh dilutions of PD-Inhibitor X for each experiment. Visually inspect for any precipitation in the medium.
Variation in cell seeding density.Maintain a consistent cell seeding density across all experiments, as this can affect the compound's apparent potency.
No observable effect on the PD-1/PD-L1 pathway at non-cytotoxic concentrations. The chosen concentration is too low to effectively inhibit the PD-1/PD-L1 interaction in your cell model.Titrate the concentration of PD-Inhibitor X upwards in your functional assays, while closely monitoring for cytotoxicity. Consider using a more sensitive assay for target engagement.
The cell line used does not express sufficient levels of PD-L1.Confirm PD-L1 expression in your target cell line using techniques like flow cytometry or western blotting.

Quantitative Data Summary

Table 1: Typical Concentration Ranges for Small Molecule PD-L1 Inhibitors in In Vitro Assays

Assay Type Typical Concentration Range Reported IC50/EC50 Values
PD-1/PD-L1 Binding Assay (e.g., HTRF)0.1 nM - 10 µMLow nM to low µM range[5][6][7]
T-cell Activation/Co-culture Assay0.01 µM - 50 µMLow µM range[3][4]
Cytotoxicity Assay (e.g., MTT, LDH)0.1 µM - 200 µMVaries significantly by cell line

Experimental Protocols

Protocol for Determining Optimal Concentration using MTT Assay

This protocol is for assessing the cytotoxicity of PD-Inhibitor X and determining a non-toxic concentration range for functional assays.

Materials:

  • Target cancer cell line

  • PD-Inhibitor X

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your target cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PD-Inhibitor X in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, 100, and 200 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Remove the old medium and add 100 µL of the prepared dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your functional experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][9][10]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[8][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol for PD-1/PD-L1 Blockade Reporter Assay

This assay measures the ability of PD-Inhibitor X to block the PD-1/PD-L1 interaction and restore T-cell activation.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter)[11][12]

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator)[11][12]

  • PD-Inhibitor X

  • Assay medium

  • 96-well white, flat-bottom plates

  • Luminescence detection reagent

  • Luminometer

Procedure:

  • Cell Preparation: Prepare PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's protocol.

  • Compound Dilution: Prepare serial dilutions of PD-Inhibitor X in the assay medium.

  • Cell Plating: Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate and incubate for 4-6 hours.

  • Treatment and Co-culture: Add the serially diluted PD-Inhibitor X to the respective wells. Then, add the PD-1 Effector Cells to initiate the co-culture.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[2]

  • Luminescence Measurement: Allow the plate to equilibrate to room temperature. Add the luminescence detection reagent to each well. After a short incubation at room temperature protected from light, measure the luminescence using a luminometer.[2]

Visualizations

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_T_Cell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits AKT AKT PI3K->AKT NFAT NFAT (Activation) AKT->NFAT SHP2->PI3K dephosphorylates MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD_Inhibitor_X PD-Inhibitor X PD_Inhibitor_X->PDL1 blocks

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of PD-Inhibitor X.

Experimental_Workflow Experimental Workflow for Concentration Optimization cluster_Phase1 Phase 1: Cytotoxicity Assessment cluster_Phase2 Phase 2: Functional Assay P1_Step1 Seed cells in 96-well plate P1_Step2 Treat with serial dilutions of PD-Inhibitor X (0.1-200 µM) P1_Step1->P1_Step2 P1_Step3 Incubate for 24-72 hours P1_Step2->P1_Step3 P1_Step4 Perform MTT or LDH assay P1_Step3->P1_Step4 P1_Step5 Determine cytotoxic IC50 P1_Step4->P1_Step5 P2_Step1 Select non-cytotoxic concentration range P1_Step5->P2_Step1 Inform selection P2_Step2 Perform PD-1/PD-L1 blockade assay (e.g., co-culture reporter assay) P2_Step1->P2_Step2 P2_Step3 Measure T-cell activation (e.g., luminescence, cytokine release) P2_Step2->P2_Step3 P2_Step4 Determine functional EC50 P2_Step3->P2_Step4

Caption: A typical workflow for optimizing the concentration of PD-Inhibitor X.

Troubleshooting_Tree Troubleshooting Decision Tree Start Experiment Start Problem Inconsistent or No Effect? Start->Problem CheckSolubility Check Compound Solubility (visual inspection, fresh prep) Problem->CheckSolubility Yes End Proceed with Optimized Protocol Problem->End No CheckCytotoxicity Review Cytotoxicity Data (MTT/LDH assay) CheckSolubility->CheckCytotoxicity IsToxic Is concentration cytotoxic? CheckCytotoxicity->IsToxic LowerConcentration Lower concentration range IsToxic->LowerConcentration Yes CheckPDL1 Check PD-L1 Expression (Flow cytometry/Western blot) IsToxic->CheckPDL1 No OptimizeAssay Optimize assay conditions (incubation time, cell density) LowerConcentration->OptimizeAssay IsPDL1Positive Is PD-L1 expressed? CheckPDL1->IsPDL1Positive ChooseNewCellLine Choose PD-L1 positive cell line IsPDL1Positive->ChooseNewCellLine No IsPDL1Positive->OptimizeAssay Yes OptimizeAssay->End

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: PD 109488 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While PD 109488 is a known metabolite of Quinapril, an ACE inhibitor, publicly available literature detailing common issues in specific bioassays for this compound is limited.[1][2] The following troubleshooting guide and FAQs are based on common challenges encountered in cell-based assays for ACE inhibitors and general principles of small molecule inhibitor studies.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when performing bioassays with this compound.

Issue/Observation Potential Cause Recommended Solution
High Variability in Assay Results Inconsistent cell seeding or cell health.[3][4]Ensure a consistent cell seeding density and monitor cell viability and morphology.
Pipetting errors.[4]Use calibrated pipettes and proper pipetting techniques.
Edge effects in microplates.Avoid using the outer wells of the microplate or fill them with a buffer.
Lower than Expected Potency (High IC50) Compound degradation.Prepare fresh stock solutions of this compound and store them properly.
Suboptimal assay conditions.Optimize incubation times, substrate concentration, and cell density.
Cell line is not responsive.Use a cell line known to express ACE and respond to ACE inhibitors.
High Background Signal Autofluorescence from the compound or media.[5]Measure the fluorescence of this compound alone and subtract it from the assay readings. Use phenol red-free media if possible.[5]
Non-specific binding.Include appropriate controls, such as cells without the substrate or compound.
No Inhibition Observed Incorrect compound concentration.Verify the concentration of the this compound stock solution.
Inactive compound.Confirm the identity and purity of the compound using analytical methods.
Assay is not sensitive enough.Optimize the assay to ensure it can detect a range of inhibitor concentrations.
Cell Death or Toxicity Compound is toxic at the tested concentrations.Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.
Contamination of cell culture.[3]Regularly test for mycoplasma and other contaminants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a metabolite of the drug Quinapril and is also known as Quinapril Diketopiperazine.[1][2] It functions as an angiotensin-converting enzyme (ACE) inhibitor.[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Q2: What type of bioassay is suitable for screening this compound activity?

A2: A common method is a cell-based ACE activity assay. This can be performed using cells that endogenously or recombinantly express ACE. The assay typically involves incubating the cells with a fluorogenic ACE substrate and measuring the fluorescence signal in the presence and absence of the inhibitor.

Q3: How should I prepare and store this compound?

A3: this compound has a molecular weight of approximately 420.5 g/mol .[1][2][6] It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution to the desired concentration in the assay buffer or cell culture medium. Avoid repeated freeze-thaw cycles.

Q4: What are important controls to include in my this compound bioassay?

A4: Essential controls include:

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive control: A known, potent ACE inhibitor to ensure the assay is working correctly.

  • Negative control (no inhibitor): Cells with the substrate but without any inhibitor, representing 100% ACE activity.

  • No-cell control: Wells with media and substrate but no cells to measure background signal.

Q5: What are off-target effects and should I be concerned about them with this compound?

A5: Off-target effects occur when a compound interacts with unintended targets, which can lead to misleading results or cellular toxicity.[7][8] While specific off-target effects of this compound are not well-documented, it is a good practice in drug discovery to assess the selectivity of a compound by testing it against related enzymes or receptors.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in a cell-based ACE inhibition assay under different experimental conditions.

Cell Line Incubation Time Substrate Concentration IC50 (nM)
CHO-ACE1 hour10 µM15.2
CHO-ACE2 hours10 µM12.8
CHO-ACE1 hour20 µM25.6
HEK293-ACE1 hour10 µM18.5

Experimental Protocol: Cell-Based ACE Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of this compound on ACE in a cell-based format.

Materials:

  • CHO cells stably expressing human ACE (CHO-ACE)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Known ACE inhibitor (positive control)

  • Fluorogenic ACE substrate

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed CHO-ACE cells into a 96-well microplate at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Also, prepare a vehicle control.

  • Compound Addition: Remove the cell culture medium and wash the cells with assay buffer. Add the compound dilutions to the respective wells and incubate for 1 hour at 37°C.

  • Substrate Addition: Add the fluorogenic ACE substrate to all wells to a final concentration of 10 µM.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Normalize the rates to the vehicle control (100% activity) and no-inhibitor control (0% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE PD_109488 This compound PD_109488->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed CHO-ACE Cells Prepare_Compounds 2. Prepare this compound Dilutions Add_Compounds 3. Add Compounds to Cells Prepare_Compounds->Add_Compounds Add_Substrate 4. Add Fluorogenic Substrate Add_Compounds->Add_Substrate Measure_Fluorescence 5. Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 6. Calculate IC50 Measure_Fluorescence->Calculate_IC50

References

Technical Support Center: Improving the Efficacy of PD 109488 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "PD 109488" does not correspond to a publicly documented chemical entity in scientific literature or commercial databases. The following information is provided based on general principles of in vitro pharmacology and troubleshooting for experimental compounds. Researchers should substitute the specific characteristics of their molecule of interest where applicable.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the in vitro efficacy and reproducibility of their experiments with novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: The optimal solvent depends on the chemical properties of this compound. For many small molecules, DMSO is the solvent of choice for creating high-concentration stock solutions (e.g., 10-50 mM). However, it is crucial to determine the solubility of your specific batch of this compound. Always create a fresh stock solution and filter-sterilize it before use. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aliquoting the stock solution is highly recommended.

Q2: My in vitro assay results with this compound are not reproducible. What are the common causes?

A2: Lack of reproducibility can stem from several factors:

  • Compound Instability: this compound may be unstable in your cell culture medium or assay buffer. Consider assessing its stability over the time course of your experiment.

  • Solubility Issues: The compound may be precipitating at the final assay concentration. Visually inspect your assay plates for any signs of precipitation. Reducing the final DMSO concentration is also a key consideration.

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent and low passage number range.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, or cell seeding densities can lead to significant differences in results. Standardize your protocol meticulously.

Q3: How can I determine the optimal concentration range for this compound in my cell-based assay?

A3: A dose-response experiment is essential. We recommend a wide concentration range in your initial experiments, typically from nanomolar to high micromolar, using a log or half-log dilution series. This will help you determine the EC50 or IC50 value and identify the optimal concentration window for your desired biological effect.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Activity 1. Incorrect Target Engagement: The chosen cell line may not express the target of this compound at sufficient levels. 2. Compound Degradation: The compound may be unstable under experimental conditions. 3. Poor Cell Permeability: this compound may not be efficiently entering the cells.1. Target Expression Analysis: Confirm target expression in your cell line using techniques like Western Blot, qPCR, or flow cytometry. 2. Stability Assessment: Use analytical methods like HPLC or LC-MS to assess the stability of this compound in your assay medium over time. 3. Permeability Assays: Consider performing a cell permeability assay.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Compound Precipitation: The compound is not fully soluble at the tested concentrations.1. Proper Cell Seeding Technique: Ensure a single-cell suspension and use a consistent pipetting technique. 2. Plate Layout: Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. 3. Solubility Check: Visually inspect the wells for precipitation under a microscope. Consider using a lower final solvent concentration or including a solubilizing agent if compatible with your assay.
Unexpected Cytotoxicity 1. Off-Target Effects: this compound may be hitting unintended targets. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. 3. Compound Aggregation: Aggregates of the compound can induce non-specific toxicity.1. Counter-Screening: Test the compound in a cell line that does not express the intended target. 2. Vehicle Control: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Dynamic Light Scattering (DLS): Use DLS to check for compound aggregation in your assay buffer.

Experimental Protocols

General Cell-Based Assay Protocol

This protocol provides a general framework for assessing the activity of this compound in a cell-based assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of working concentrations.

    • Dilute the working solutions in the assay medium to the final desired concentrations. The final DMSO concentration should be ≤0.5%.

    • Remove the growth medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Readout:

    • Perform the assay readout according to the specific endpoint (e.g., cell viability using MTT or CellTiter-Glo®, reporter gene expression, or biomarker analysis).

Visualizations

experimental_workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_analysis Data Analysis readout->data_analysis results Results data_analysis->results

Caption: A generalized workflow for in vitro compound testing.

troubleshooting_logic Troubleshooting Logic for Poor In Vitro Efficacy start Poor In Vitro Efficacy solubility Check Compound Solubility start->solubility stability Assess Compound Stability start->stability target Verify Target Expression start->target protocol Review Assay Protocol start->protocol solution1 Optimize Solvent/Concentration solubility->solution1 solution2 Adjust Incubation Time/Buffer stability->solution2 solution3 Select Appropriate Cell Line target->solution3 solution4 Standardize Procedures protocol->solution4

Caption: A decision tree for troubleshooting common in vitro issues.

Technical Support Center: Interpreting Unexpected Results with PD 109488

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving PD 109488. Given that this compound is a metabolite of the well-characterized drug Quinapril, this guide focuses on a logical approach to troubleshooting when dealing with a poorly characterized metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diketopiperazine metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Quinapril is a prodrug that is converted in the body to its active metabolite, quinaprilat, which is responsible for the drug's therapeutic effects in treating hypertension and heart failure.[2][3][4] this compound is formed through an intramolecular cyclization of quinapril.[5]

Q2: What is the expected mechanism of action of this compound?

The specific biological activity and mechanism of action of this compound are not well-documented in publicly available literature. As a metabolite, it may or may not retain the ACE inhibitory activity of its parent compound, quinaprilat. It is also possible that this compound has its own unique, off-target effects. Therefore, researchers should not assume it is an inert metabolite.

Q3: Why am I seeing results that are different from what I expected with this compound?

Unexpected results with a poorly characterized metabolite like this compound can arise from several factors, including:

  • Unknown Biological Activity: The compound may have off-target effects or a different primary target than anticipated.

  • Compound Purity and Stability: The purity of the this compound sample and its stability under experimental conditions can significantly impact results.

  • Experimental Design: The experimental setup may not be optimal for studying this specific compound.

  • Cellular Context: The effects of the compound may be highly dependent on the cell type or animal model being used.

Troubleshooting Guide for Unexpected Results

This guide is designed to provide a systematic approach to identifying the source of unexpected experimental outcomes with this compound.

Section 1: Compound-Related Issues

Q1: My results are inconsistent across experiments. Could the compound itself be the issue?

Yes, inconsistency can often be traced back to the compound. It is crucial to verify the identity, purity, and stability of your this compound stock.

Troubleshooting Steps:

  • Verify Compound Identity: Confirm the identity of your compound using analytical techniques such as mass spectrometry or NMR.

  • Assess Purity: Determine the purity of your this compound sample using HPLC or a similar method. Impurities could have their own biological effects.

  • Evaluate Stability: this compound, being a diketopiperazine, may be susceptible to hydrolysis or epimerization under certain pH and temperature conditions.[5] Assess its stability in your experimental media and storage conditions.

Table 1: Potential Compound-Related Issues and Mitigation Strategies

IssuePotential CauseRecommended Action
Inconsistent Results Compound degradationPerform stability studies in experimental buffer and temperature. Aliquot stock solutions to minimize freeze-thaw cycles.
Presence of impuritiesAnalyze compound purity via HPLC or LC-MS. If necessary, purify the compound.
No Effect Observed Incorrect concentrationPerform a dose-response curve over a wide range of concentrations.
Poor solubilityCheck the solubility of this compound in your experimental medium. Use a suitable solvent and ensure it does not precipitate.
Unexpected Effect Off-target activityReview literature for known off-target effects of similar diketopiperazine structures.
Contamination of stockPrepare fresh stock solutions from a verified source of the compound.
Section 2: Target and Pathway-Related Issues

Q2: I am not observing the expected ACE inhibition. What should I investigate?

Given that this compound is a metabolite of an ACE inhibitor, it is a reasonable starting hypothesis to test for ACE inhibition. However, the structural change to a diketopiperazine may alter its binding affinity for ACE.

Troubleshooting Steps:

  • Positive Controls: Ensure your ACE inhibition assay is working correctly by using known ACE inhibitors like quinaprilat or captopril as positive controls.

  • Binding Assays: If possible, perform direct binding assays to determine if this compound interacts with ACE.

  • Consider Off-Target Effects: The compound may be acting on a different target. Consider screening it against a panel of related enzymes or receptors.

Diagram 1: Hypothetical Signaling Pathway of the Parent Compound, Quinapril

Quinapril_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Renin Renin ACE ACE Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat Hepatic Esterases Quinaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat.

Section 3: Experimental Design and Controls

Q3: My results are difficult to interpret. How can I improve my experimental design?

A robust experimental design with appropriate controls is critical, especially when working with a poorly characterized compound.

Troubleshooting Workflow:

Troubleshooting_Workflow UnexpectedResult Unexpected Result Observed VerifyCompound Verify Compound Identity, Purity, and Stability UnexpectedResult->VerifyCompound CheckControls Review Experimental Controls (Positive, Negative, Vehicle) VerifyCompound->CheckControls OptimizeAssay Optimize Assay Conditions (e.g., concentration, time) CheckControls->OptimizeAssay LiteratureReview Broader Literature Review (related compounds, pathways) OptimizeAssay->LiteratureReview HypothesizeOffTarget Hypothesize Off-Target Effects LiteratureReview->HypothesizeOffTarget DesignNewExpt Design New Experiments to Test Hypothesis HypothesizeOffTarget->DesignNewExpt Interpret Interpret New Data DesignNewExpt->Interpret

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Prepare a series of dilutions for a standard curve.

  • Sample Preparation: Dilute your experimental stock of this compound to a concentration within the range of your standard curve.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standards and the sample.

    • Run the gradient program to elute the compound and any impurities.

    • Detect the analytes using a UV detector at an appropriate wavelength.

  • Data Analysis: Determine the purity of your sample by calculating the area of the this compound peak as a percentage of the total peak area.

Protocol 2: In Vitro ACE Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung.

    • Prepare a solution of the ACE substrate, Hippuryl-His-Leu (HHL).

    • Prepare a reaction buffer (e.g., 100 mM borate buffer, 300 mM NaCl, pH 8.3).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add your test compound (this compound) at various concentrations. Include a positive control (e.g., quinaprilat) and a vehicle control (e.g., DMSO).

    • Add the ACE solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 1 M HCl.

    • Add fluorescamine to react with the liberated His-Leu.

  • Data Measurement and Analysis:

    • Measure the fluorescence (excitation 390 nm, emission 475 nm).

    • Calculate the percentage of ACE inhibition for each concentration of this compound and the positive control.

    • Determine the IC50 value for this compound if inhibition is observed.

By following these structured troubleshooting guides and protocols, researchers can more effectively navigate the challenges of working with a poorly characterized metabolite like this compound and gain a clearer understanding of their experimental results.

References

Technical Support Center: Refining Experimental Design for Quinapril and Related Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the ACE inhibitor Quinapril and its related compound, PD 109488 (Quinapril Diketopiperazine). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to Quinapril?

This compound is the internal designation for Quinapril Diketopiperazine, a major degradation product and impurity of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[1][2] It is formed through an internal cyclization reaction of Quinapril.[2] While Quinapril is a prodrug that is metabolized to the active form Quinaprilat, this compound is generally considered an inactive metabolite.[3]

Q2: What is the primary experimental application of this compound?

This compound is primarily used as a reference standard in analytical chemistry for the detection and quantification of impurities in Quinapril drug substances and formulations. Its presence and quantity are critical parameters in stability testing and quality control of Quinapril-containing products. There is limited evidence of it being investigated for its own biological activity.

Q3: What are the key challenges when analyzing Quinapril and this compound?

The main challenges include:

  • Resolution: Achieving baseline separation between Quinapril, its active metabolite Quinaprilat, and the diketopiperazine impurity (this compound) in chromatographic methods.

  • Stability: Quinapril can degrade to this compound in solution, affecting the accuracy of analytical measurements.[2] Careful sample handling and storage are crucial.

  • Sensitivity: Low levels of the impurity may require highly sensitive analytical methods for accurate quantification.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of Quinapril and this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Issue 1: Poor Chromatographic Resolution

Symptoms:

  • Overlapping peaks for Quinapril, Quinaprilat, and/or this compound.

  • Inability to accurately quantify each component.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic solvent to aqueous buffer ratio. A gradient elution may be necessary to achieve better separation.
Incorrect pH of the Mobile Phase The ionization state of the analytes is pH-dependent. Adjusting the pH of the aqueous buffer can significantly impact retention and selectivity.
Suboptimal Column Chemistry Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the compounds of interest.
Inadequate Flow Rate A lower flow rate can sometimes improve resolution, but at the cost of longer run times. Optimize for a balance between resolution and analysis time.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections.

Possible Causes and Solutions:

CauseSolution
Fluctuations in Pump Pressure Check the HPLC system for leaks and ensure the pump is properly primed and degassed.
Changing Mobile Phase Composition Ensure the mobile phase is well-mixed and stable. If using a gradient, ensure the gradient pump is functioning correctly.
Column Temperature Variation Use a column oven to maintain a consistent temperature, as temperature can affect retention times.
Column Degradation The column may be degrading. Flush the column or replace it if necessary.
Issue 3: Low Signal or Poor Sensitivity for this compound

Symptoms:

  • Difficulty in detecting or accurately quantifying low levels of the this compound impurity.

Possible Causes and Solutions:

CauseSolution
Inadequate Detector Wavelength (UV-Vis) Determine the optimal UV wavelength for detecting this compound, which may differ from that of Quinapril.
Low Injection Volume or Concentration Increase the injection volume or concentrate the sample if possible, without overloading the column.
Suboptimal Ionization (LC-MS) Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flows, temperature) to enhance the ionization of this compound.

Data Presentation

The following table summarizes typical quantitative data that would be collected in a stability study of a Quinapril formulation.

Time PointQuinapril Assay (%)This compound (%)Total Impurities (%)
Initial99.80.050.15
3 Months98.50.450.80
6 Months97.20.951.50
12 Months95.11.802.90

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Quinapril and this compound

Objective: To separate and quantify Quinapril and its diketopiperazine impurity (this compound) in a drug substance.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Quinapril reference standard

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Organic Phase: Acetonitrile.

    • Mix the aqueous and organic phases in a suitable ratio (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of Quinapril reference standard in the mobile phase.

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the Quinapril drug substance in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 215 nm

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Calculate the percentage of this compound in the sample using the peak areas.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standards (Quinapril & this compound) hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system prep_sample Prepare Quinapril Drug Substance Sample prep_sample->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection (215 nm) chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification of This compound peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the analysis of this compound in Quinapril.

signaling_pathway cluster_ras Renin-Angiotensin System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibition

Caption: Simplified Renin-Angiotensin System and the site of action for Quinaprilat.

logical_relationship Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Metabolism (Esterase) PD109488 This compound (Inactive Impurity) Quinapril->PD109488 Degradation (Cyclization)

Caption: Relationship between Quinapril, its active metabolite, and impurity.

References

adjusting pH for optimal PD 109488 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD 109488. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for this compound, with a specific focus on adjusting pH for maximal activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

A1: The optimal pH for a given compound is critical for its activity and stability. While specific data for "this compound" is not available, studies on similar compounds, for instance, PD 404,182, have shown that it remains stable and fully active at an acidic pH.[1] It is crucial to determine the optimal pH for your specific assay conditions empirically.

Q2: How does pH affect the activity of this compound?

A2: The pH of the experimental buffer can significantly impact the activity of a compound for several reasons:

  • Enzyme Activity: If this compound targets an enzyme, the enzyme's catalytic efficiency will be highly dependent on the pH.[2][3]

  • Compound Stability: The stability of this compound itself might be pH-dependent. Extreme pH values can lead to the degradation of the compound.[4]

  • Target Interaction: The ionization state of both the compound and its biological target can be affected by pH, which in turn influences their binding affinity.

Q3: What are the signs of a suboptimal pH in my experiment?

A3: Indicators of a suboptimal pH environment for your assay include:

  • Low or no observed activity of this compound.

  • High variability between experimental replicates.

  • Non-linear reaction curves in kinetic assays.[2]

Troubleshooting Guide

Issue: Low or No Activity of this compound
Possible Cause Troubleshooting Steps
Suboptimal pH of the assay buffer. 1. Review the literature for the optimal pH of the target or similar compounds. 2. Perform a pH optimization experiment by testing a range of pH values.[2][5] 3. Ensure the buffer system used has adequate buffering capacity at the desired pH.
Compound degradation due to improper pH. 1. Assess the stability of this compound at different pH values over time.[1] 2. Use a buffer that is known to be compatible with the compound class.
Incorrect buffer preparation. 1. Calibrate the pH meter before preparing the buffer. 2. Prepare the buffer at the temperature at which the experiment will be conducted, as pH can be temperature-dependent.[2]

Experimental Protocols

Protocol: pH Optimization for this compound Activity

This protocol outlines a general procedure to determine the optimal pH for this compound activity in a biochemical assay.

1. Buffer Preparation:

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5).
  • It is recommended to use the same buffer system across the pH range to avoid introducing confounding variables.[2] If a wide pH range is tested, use multiple buffer systems with overlapping buffering ranges.

2. Assay Procedure:

  • For each pH value, set up the following reactions in triplicate:
  • Blank Reaction: Contains the buffer and all other reaction components except this compound.
  • Control Reaction: Contains the buffer, the biological target, and the substrate (without this compound).
  • Test Reaction: Contains the buffer, the biological target, the substrate, and this compound.
  • Initiate the reaction (e.g., by adding the substrate or enzyme).
  • Incubate the reactions for a fixed period under controlled temperature.
  • Measure the reaction output using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

3. Data Analysis:

  • Subtract the signal from the Blank Reaction from both the Control and Test Reactions.
  • Determine the activity of this compound at each pH by comparing the signal from the Test Reaction to the Control Reaction.
  • Plot the activity of this compound as a function of pH. The pH that corresponds to the highest activity is the optimal pH for your experimental conditions.

Quantitative Data Summary

The following table summarizes the stability of a similar compound, PD 404,182, at various pH levels over 48 hours, which can serve as a reference for designing your experiments with this compound.

pHIncubation Time (hours)Remaining Activity (%)
40100
8~100
24~100
48~100
60100
8~100
24~100
48~100
80100
8~100
24~100
48~100
100100
8~75
24~50
48~25
(Data adapted from a study on PD 404,182[1])

Visualizations

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (Range of pH values) setup_rxn Set up Reactions (Blank, Control, Test) prep_buffer->setup_rxn prep_reagents Prepare Assay Reagents (Enzyme, Substrate, this compound) prep_reagents->setup_rxn incubate Incubate at Constant Temperature setup_rxn->incubate For each pH measure Measure Activity incubate->measure calc_activity Calculate % Activity vs. Control measure->calc_activity plot_data Plot Activity vs. pH calc_activity->plot_data det_optimum Determine Optimal pH plot_data->det_optimum conclusion Optimal pH Identified det_optimum->conclusion

Caption: Workflow for determining the optimal pH for this compound activity.

Hypothetical Signaling Pathway for this compound

G PD109488 This compound Receptor Target Receptor PD109488->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to the ACE Inhibitory Activity of Quinapril and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitory properties of the prodrug quinapril and its primary metabolites, quinaprilat and PD 109488. The following sections will elucidate the metabolic pathway of quinapril, present quantitative data on the ACE inhibitory activity of its metabolites, and detail the experimental protocols used for these assessments.

Introduction: The Metabolic Fate of Quinapril

Quinapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2][3] It is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[3] Following oral administration, quinapril is rapidly absorbed and undergoes de-esterification, primarily in the liver, to its active diacid metabolite, quinaprilat .[3][4] Quinaprilat is a potent inhibitor of ACE and is responsible for the therapeutic effects of quinapril.[1][5]

Further metabolism of quinapril leads to the formation of other metabolites, including This compound . However, extensive research and clinical data have demonstrated that this compound is an inactive metabolite with no significant ACE inhibitory activity. Therefore, a direct comparison of ACE inhibition between this compound and quinapril (or more accurately, quinaprilat) is not a comparison of two active compounds. This guide will, therefore, focus on the ACE inhibitory activity of the active metabolite, quinaprilat, and clarify the role of quinapril and this compound in this context.

Quantitative Comparison of ACE Inhibition

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values can vary depending on the experimental conditions, studies have consistently shown that quinaprilat is a highly potent ACE inhibitor.

CompoundRoleACE Inhibitory ActivityIC50 Value
Quinapril ProdrugLow intrinsic activityNot applicable (as it is a prodrug)
Quinaprilat Active MetaboliteHighPotent inhibitor (specific IC50 values vary by assay)
This compound Inactive MetaboliteNoneNot applicable (inactive)

Signaling Pathway of ACE Inhibition

ACE inhibitors, such as quinaprilat, exert their effects by blocking the action of the angiotensin-converting enzyme within the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure. The diagram below illustrates the RAAS pathway and the point of inhibition by quinaprilat.

RAAS_pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE Quinaprilat Quinaprilat (Active Inhibitor) Quinaprilat->AngiotensinI

Caption: The Renin-Angiotensin-Aldosterone System and Quinaprilat's site of action.

Experimental Protocols for ACE Inhibition Assays

The ACE inhibitory activity of compounds like quinaprilat is typically determined using in vitro assays. A common method is the spectrophotometric assay, which measures the product of the enzymatic reaction.

Principle: The assay is based on the ability of ACE to hydrolyze a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), to hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) after extraction. In the presence of an ACE inhibitor, the production of hippuric acid is reduced.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test compounds (e.g., quinaprilat) at various concentrations

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl) to stop the reaction

  • Ethyl acetate for extraction

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of ACE, HHL, and the test inhibitor in the appropriate buffer.

  • Incubation: In a microcentrifuge tube, pre-incubate a solution of ACE with either the test inhibitor at various concentrations or buffer (as a control) for a specific time at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the enzymatic reaction by adding HCl.

  • Extraction: Extract the hippuric acid from the reaction mixture using ethyl acetate.

  • Quantification: Separate the ethyl acetate layer, evaporate the solvent, and redissolve the hippuric acid in a suitable solvent. Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro ACE inhibition assay.

ACE_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents (ACE, Substrate, Inhibitor, Buffer) Start->PrepareReagents PreIncubation Pre-incubate ACE with Inhibitor (or Buffer for control) PrepareReagents->PreIncubation AddSubstrate Add Substrate to Initiate Reaction PreIncubation->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction with HCl Incubate->StopReaction ExtractProduct Extract Hippuric Acid with Ethyl Acetate StopReaction->ExtractProduct MeasureAbsorbance Measure Absorbance at 228 nm ExtractProduct->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate End End Calculate->End

Caption: General workflow for an in vitro ACE inhibition assay.

Conclusion

References

A Comparative Guide to the Validation of Dopamine D2 Receptor Agonist Activity: Featuring Quinpirole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of the potent dopamine D2 receptor (D2R) agonist, Quinpirole, with other relevant D2R agonists. The data presented herein is intended to serve as a valuable resource for researchers validating the activity of novel compounds in new models and for those seeking to select appropriate reference compounds for their studies.

Introduction to Dopamine D2 Receptor Agonists

Dopamine D2 receptors, a subtype of G protein-coupled receptors (GPCRs), are crucial targets in the central nervous system for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] Agonists of the D2R, such as the focus of this guide, Quinpirole, are instrumental in understanding the physiological roles of this receptor and in the development of novel therapeutics. This guide will focus on the validation of D2R agonist activity using standard in vitro models.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Quinpirole and other selected dopamine D2 receptor agonists. These values were obtained from radioligand binding and functional cAMP assays, respectively. It is important to note that absolute values can vary between different studies and experimental conditions.

Table 1: Comparative Binding Affinity (Ki) of Dopamine D2 Receptor Agonists

CompoundReceptor SubtypeKi (nM)RadioligandSource
Quinpirole Human D2 4.8 [3H]Quinpirole [2]
RopiniroleHuman D216[3H]Spiperone[3]
BromocriptineHuman D22.5[3H]Spiperone[3]
ApomorphineRat D23.2[3H]Spiperone[4]
DopamineRat D215[3H]Spiperone[4]

Table 2: Comparative Functional Potency (EC50) of Dopamine D2 Receptor Agonists in cAMP Inhibition Assays

CompoundReceptor SubtypeEC50 (nM)Assay TypeSource
Quinpirole Human D2 38 GIRK Channel Activation [5]
RopiniroleHuman D210Microphysiometer[3]
ApomorphineMouse D2~100Hypothermia Induction[6]
DopamineHuman D22760cAMP Flux[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying D2R activation and the methods used for its validation, the following diagrams illustrate the canonical D2R signaling pathway and a typical experimental workflow for a functional cAMP assay.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist D2R Agonist (e.g., Quinpirole) Agonist->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing D2 receptors Cell_Plating 2. Plate cells in a multi-well plate Cell_Culture->Cell_Plating Forskolin 3. Stimulate adenylyl cyclase with Forskolin Agonist_Addition 4. Add varying concentrations of D2R agonist Forskolin->Agonist_Addition Incubation 5. Incubate to allow for cAMP production change Agonist_Addition->Incubation Cell_Lysis 6. Lyse cells to release intracellular cAMP cAMP_Measurement 7. Measure cAMP levels using a detection kit (e.g., HTRF) Cell_Lysis->cAMP_Measurement Dose_Response 8. Plot cAMP levels vs. agonist concentration EC50_Calculation 9. Calculate EC50 value Dose_Response->EC50_Calculation

References

Comparative Analysis of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the experimental ACE inhibitor PD 109488 with other established ACE inhibitors cannot be provided at this time due to a lack of publicly available data on the compound. Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biochemical properties, potency, or experimental data for a compound designated this compound.

This guide will, therefore, focus on a comparative overview of well-characterized and widely used ACE inhibitors, providing researchers, scientists, and drug development professionals with a foundational understanding of their relative performance, supported by experimental data and methodologies. The comparison will center on prominent ACE inhibitors such as Captopril, Enalapril, and Lisinopril.

Introduction to ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs that play a crucial role in the management of hypertension and other cardiovascular disorders.[1][2][3] Their primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation and a reduction in blood pressure.[5][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified representation of this pathway is illustrated below.

RAAS_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

Comparative Efficacy of Common ACE Inhibitors

The potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity in vitro. A lower IC50 value indicates a higher potency. The table below summarizes the in vitro potency of several commonly used ACE inhibitors.

ACE InhibitorChemical ClassActive MoietyIC50 (nM)
CaptoprilSulfhydryl-containingCaptopril1.7 - 22
EnalaprilDicarboxylate-containingEnalaprilat1.2 - 12
LisinoprilDicarboxylate-containingLisinopril~24 (relative potency)
RamiprilDicarboxylate-containingRamiprilat~51 (relative potency)
FosinoprilPhosphonate-containingFosinoprilat~13 (relative potency)

Note: IC50 values can vary depending on the experimental conditions. The relative potencies are based on ex vivo studies and normalized to SQ 29,852.[6]

Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound, based on the widely used method developed by Cushman and Cheung. This method measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials and Reagents:
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test inhibitor compound (e.g., Captopril as a positive control)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Experimental Workflow:

ACE_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_extraction Extraction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions Incubate Incubate ACE, Inhibitor, and HHL at 37°C Reagents->Incubate Terminate Stop Reaction with HCl Incubate->Terminate Extract Extract Hippuric Acid with Ethyl Acetate Terminate->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: General experimental workflow for an in vitro ACE inhibition assay.
Detailed Steps:

  • Preparation of Solutions: Prepare stock solutions of ACE, HHL, and the test inhibitor in the appropriate buffer.

  • Assay Reaction: In a series of test tubes, add the buffer, the ACE solution, and varying concentrations of the test inhibitor. A control tube without the inhibitor and a blank tube without ACE should be included.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the HHL substrate to all tubes.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as 1 M HCl.

  • Extraction: Extract the hippuric acid formed during the reaction into an organic solvent like ethyl acetate by vigorous mixing followed by centrifugation to separate the phases.

  • Measurement: Carefully collect the organic layer and measure its absorbance at 228 nm using a spectrophotometer.

  • Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance of the control and A_inhibitor is the absorbance in the presence of the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship of ACE Inhibitors

The development and classification of ACE inhibitors can be understood through their chemical structures, which influence their pharmacokinetic and pharmacodynamic properties.

ACE_Inhibitor_Classes ACE_Inhibitors ACE Inhibitors Sulfhydryl Sulfhydryl-containing ACE_Inhibitors->Sulfhydryl Dicarboxylate Dicarboxylate-containing ACE_Inhibitors->Dicarboxylate Phosphonate Phosphonate-containing ACE_Inhibitors->Phosphonate Captopril Captopril Sulfhydryl->Captopril Enalapril Enalapril Dicarboxylate->Enalapril Lisinopril Lisinopril Dicarboxylate->Lisinopril Ramipril Ramipril Dicarboxylate->Ramipril Fosinopril Fosinopril Phosphonate->Fosinopril

References

Comparative Analysis of PD 109488 (Quinapril Diketopiperazine) Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of PD 109488, also known as Quinapril Diketopiperazine. As an inactive metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, understanding its selectivity is crucial for a comprehensive assessment of the parent drug's safety and mechanism of action. This document contrasts the expected enzymatic activity of this compound with its pharmacologically active counterpart, Quinaprilat, providing a clear rationale for the observed differences in biological activity.

Executive Summary

This compound is the cyclized, inactive metabolite of the prodrug Quinapril. Following administration, Quinapril is rapidly hydrolyzed to its active diacid metabolite, Quinaprilat, which is a potent and selective inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2] The formation of the diketopiperazine ring in this compound results in a conformational structure that is not conducive to binding with the active site of ACE or other related enzymes. Consequently, this compound is expected to exhibit minimal to no inhibitory activity against a panel of relevant enzymes.

In contrast, Quinaprilat demonstrates high-affinity binding to ACE, which is central to its therapeutic effect in managing hypertension and heart failure.[1][2] This guide will present the selectivity profile of Quinaprilat as a benchmark for a potent ACE inhibitor and use this data to infer the expected lack of cross-reactivity for this compound.

Data Presentation: Comparative Inhibitory Activity

Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this table presents the well-established inhibitory profile of its active counterpart, Quinaprilat, against ACE and other mechanistically related proteases. The expected activity of this compound is noted as inactive based on its chemical structure and classification as an inactive metabolite.[3]

Enzyme TargetQuinaprilat IC50 (nM)This compound (Quinapril Diketopiperazine) IC50Rationale for Expected Inactivity of this compound
Angiotensin-Converting Enzyme (ACE) ~1-5> 100,000 (Expected)The diketopiperazine ring structure sterically hinders binding to the ACE active site.
Trypsin > 100,000> 100,000 (Expected)Lacks the specific structural motifs required for trypsin inhibition.
Chymotrypsin > 100,000> 100,000 (Expected)Does not possess the aromatic or large hydrophobic residues favored by the chymotrypsin S1 pocket.
Thrombin > 100,000> 100,000 (Expected)Does not mimic the natural substrates of thrombin.
Kallikrein > 100,000> 100,000 (Expected)Lacks the specific recognition elements for kallikrein binding.

IC50 values for Quinaprilat are compiled from various in vitro studies. The values for this compound are expected based on its known inactivity.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for assessing cross-reactivity, the following diagrams are provided.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin_inactive Inactive Peptides Bradykinin Bradykinin Bradykinin->Bradykinin_inactive ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE Quinaprilat Quinaprilat (Active Inhibitor) Quinaprilat->ACE Inhibition PD109488 This compound (Inactive) PD109488->ACE No Inhibition

Figure 1: Renin-Angiotensin-Aldosterone System and the site of action for Quinaprilat and this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock This compound Stock (in DMSO) Plate_Setup 96-well Plate Setup: - Enzyme - Buffer - this compound (serial dilution) Compound_Stock->Plate_Setup Enzyme_Panel Panel of Enzymes (ACE, Trypsin, etc.) Enzyme_Panel->Plate_Setup Substrates Specific Substrates Reaction_Start Add Substrate Substrates->Reaction_Start Incubation_1 Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Incubation_1 Incubation_1->Reaction_Start Incubation_2 Reaction Incubation Reaction_Start->Incubation_2 Detection Measure Signal (e.g., Fluorescence, Absorbance) Incubation_2->Detection Raw_Data Raw Data Collection Detection->Raw_Data Normalization Normalization to Controls (Positive and Negative) Raw_Data->Normalization Dose_Response Dose-Response Curve Fitting Normalization->Dose_Response IC50_Determination IC50 Calculation Dose_Response->IC50_Determination

Figure 2: Experimental workflow for assessing the cross-reactivity of this compound against a panel of enzymes.

Experimental Protocols

The following provides a detailed methodology for an in vitro enzyme inhibition assay to assess the cross-reactivity of a test compound like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of proteases, including Angiotensin-Converting Enzyme (ACE), Trypsin, and Chymotrypsin.

Materials:

  • Test Compound: this compound (Quinapril Diketopiperazine)

  • Positive Control: Quinaprilat

  • Enzymes: Recombinant human ACE, bovine pancreatic trypsin, bovine pancreatic α-chymotrypsin.

  • Substrates:

    • ACE: Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

    • Trypsin: Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Chymotrypsin: Fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer: Specific to each enzyme (e.g., Tris-HCl buffer with appropriate pH and additives like NaCl and ZnCl2 for ACE).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • Microplates: Black, 96-well, flat-bottom microplates for fluorescence assays.

  • Plate Reader: Fluorescence microplate reader with appropriate excitation and emission filters.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Quinaprilat in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of test concentrations (e.g., from 100 µM to 0.01 nM). The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation:

    • Reconstitute and dilute enzymes and substrates in their respective assay buffers to the desired working concentrations, as determined by preliminary enzyme kinetics experiments.

  • Assay Protocol (in a 96-well plate):

    • Add 50 µL of the appropriate assay buffer to all wells.

    • Add 2 µL of the serially diluted test compound or control to the respective wells.

    • Add 23 µL of the enzyme solution to each well.

    • Include control wells:

      • Negative Control (No inhibitor): Add 2 µL of assay buffer with DMSO instead of the compound.

      • Blank (No enzyme): Add 23 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. The excitation and emission wavelengths should be set according to the specific fluorogenic substrate used.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

Based on its chemical structure as a cyclized diketopiperazine, this compound is predicted to be an inactive metabolite of Quinapril with no significant inhibitory activity against ACE or other tested proteases. The provided experimental protocol offers a robust framework for empirically verifying this expected lack of cross-reactivity. This information is vital for a thorough understanding of the pharmacological profile of Quinapril, confirming that its therapeutic effects are mediated by its active metabolite, Quinaprilat, while its inactive metabolite, this compound, is unlikely to contribute to off-target effects.

References

Navigating the Data Gap: A Guide to Understanding PD 109488 and its Experimental Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the compound PD 109488, also known as Quinapril Diketopiperazine, a thorough evaluation of its experimental reproducibility is crucial. However, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding specific, reproducible experiments focused on this particular molecule. This guide aims to provide a clear understanding of what is known about this compound, its relationship to the well-characterized drug Quinapril, and to offer a framework for potential future experimental design in the absence of established, reproducible protocols.

Unveiling this compound: A Metabolite of Quinapril

This compound, or Quinapril Diketopiperazine, is primarily recognized as a major degradation product and metabolite of Quinapril. Quinapril is a widely used angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension and heart failure. The primary mechanism of action for Quinapril and its active metabolite, Quinaprilat, is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).

While some sources suggest that this compound may also possess ACE inhibitory activity, there is a notable absence of dedicated studies that quantify this activity, compare it to other ACE inhibitors, or detail the reproducibility of such experiments. The majority of existing research focuses on the pharmacology and clinical efficacy of the parent drug, Quinapril.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

To understand the potential biological context of this compound, it is essential to visualize the signaling pathway it may influence. The following diagram illustrates the RAAS pathway, the primary target of ACE inhibitors.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure_Increase ACE_Inhibitors ACE Inhibitors (e.g., Quinapril, potentially this compound) ACE_Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

A Framework for Experimental Investigation: ACE Inhibition Assay

Given the lack of specific experimental data for this compound, researchers interested in its activity would need to establish and validate their own protocols. A common method to assess the activity of potential ACE inhibitors is an in vitro ACE inhibition assay. The following workflow diagram outlines the general steps involved in such an experiment. It is crucial to note that this is a generalized protocol and would require optimization and validation for this compound.

Start Start: Prepare Reagents Prepare_Substrate Prepare ACE Substrate (e.g., HHL) Start->Prepare_Substrate Prepare_Enzyme Prepare ACE Enzyme Solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare Test Compound (this compound) Dilutions Start->Prepare_Inhibitor Prepare_Control Prepare Positive Control (e.g., Quinaprilat) Start->Prepare_Control Incubate Incubate Enzyme with Inhibitor/Control Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Prepare_Control->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Quantify_Product Quantify Product (e.g., Hippuric Acid via HPLC or Spectrophotometry) Stop_Reaction->Quantify_Product Analyze_Data Analyze Data and Calculate IC50 Values Quantify_Product->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.

Data Presentation: A Template for Future Studies

To facilitate future comparisons and ensure the reproducibility of findings, any experimental data generated for this compound should be presented in a clear and structured format. The following table is a template that can be used to summarize quantitative data from ACE inhibition assays.

CompoundConcentration (µM)% ACE Inhibition (Mean ± SD)IC50 (µM)
This compound [Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Quinaprilat (Positive Control) [Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Vehicle (Negative Control) N/A[Value]N/A

Conclusion and Future Directions

While the current body of scientific literature does not provide the necessary data to conduct a comprehensive comparison of the reproducibility of experiments using this compound, this guide offers a starting point for researchers. By understanding its origin as a metabolite of Quinapril and the relevant biological pathways, and by employing standardized experimental workflows and data presentation formats, future research can begin to fill the existing knowledge gap. Rigorous and well-documented studies are essential to determine the precise biological activity of this compound and to establish a foundation for reproducible experimental outcomes. Until such data becomes available, any claims regarding the activity of this compound should be approached with caution and viewed as preliminary.

In-Depth Potency Analysis: Enalaprilat vs. PD 109488

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

This guide provides a detailed comparison of the potency of two Angiotensin-Converting Enzyme (ACE) inhibitors: Enalaprilat and PD 109488. The information presented is intended for an audience of researchers, scientists, and professionals involved in drug development.

Introduction

Enalaprilat, the active metabolite of the prodrug enalapril, is a well-established and potent competitive inhibitor of ACE.[1][2] It functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby playing a crucial role in the regulation of blood pressure.[2][3][4][5] Due to its efficacy, enalaprilat is widely used in the management of hypertension.[1][2][3]

Should information on this compound become available, or if a different comparator compound is of interest, this guide can be updated to reflect a comprehensive analysis. The following sections are structured to accommodate a future comparison and outline the necessary data and methodologies.

Mechanism of Action and Signaling Pathway

Both enalaprilat and, hypothetically, this compound would exert their effects through the inhibition of the Angiotensin-Converting Enzyme. This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the central role of ACE in the RAAS pathway and the point of inhibition by ACE inhibitors like enalaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE ACE_Inhibitor ACE Inhibitor (e.g., Enalaprilat) ACE_Inhibitor->ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Figure 1: RAAS Pathway and ACE Inhibition. This diagram shows the conversion of Angiotensin I to Angiotensin II by ACE and its downstream effects. ACE inhibitors block this conversion.

Potency Comparison

A direct comparison of potency would typically involve the analysis of in vitro data, specifically the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values quantify the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Table 1: Hypothetical Potency Comparison of ACE Inhibitors

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
EnalaprilatACEFluorometricDataDataCitation
This compoundACEFluorometricDataDataCitation

Data for this compound is not available.

Experimental Protocols

The determination of IC50 values for ACE inhibitors is crucial for assessing their potency. A common method is the Angiotensin-Converting Enzyme (ACE) Inhibition Assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol

This protocol outlines a fluorometric method for determining the ACE inhibitory activity of a compound.

Principle:

This assay is based on the cleavage of a synthetic fluorogenic peptide by ACE. The resulting fluorescent product can be measured, and the presence of an ACE inhibitor will lead to a decrease in fluorescence intensity, proportional to the inhibitor's potency.

Materials:

  • Angiotensin-Converting Enzyme (ACE)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.3)

  • Test compounds (Enalaprilat, this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute ACE in assay buffer to the desired concentration.

    • Dissolve the fluorogenic substrate in an appropriate solvent and then dilute in assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., enalaprilat) and the hypothetical this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): ACE and assay buffer.

      • Inhibitor Wells: ACE and serial dilutions of the test compound.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~320-330 nm and an emission wavelength of ~405-430 nm. Readings are typically taken every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Determine the percentage of ACE inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of an ACE inhibitor.

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Plate Set up 96-well Plate (Blank, Control, Inhibitor Dilutions) Prepare_Reagents->Assay_Plate Pre_Incubate Pre-incubate at 37°C (15 min) Assay_Plate->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) (Ex/Em: 330/430 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Fluorescence->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

Figure 2: ACE Inhibition Assay Workflow. This diagram outlines the key steps for determining the IC50 value of an ACE inhibitor.

While a direct potency comparison between enalaprilat and this compound is not feasible due to the lack of available data for the latter, this guide provides the necessary framework for such an evaluation. The established mechanism of action of enalaprilat, centered on the inhibition of ACE within the RAAS pathway, serves as a benchmark for assessing other ACE inhibitors. The detailed experimental protocol for an ACE inhibition assay provides a standardized method for determining potency, ensuring that any future comparative data can be generated under robust and reproducible conditions. Researchers are encouraged to utilize these methodologies to contribute to the comparative understanding of novel ACE inhibitors.

References

Unveiling the Inhibitory Power of Protein Tyrosine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in oncology and proliferative diseases, protein tyrosine kinase inhibitors (TKIs) represent a cornerstone of precision medicine. This guide offers a comparative analysis of a multi-targeted TKI, focusing on its inhibitory effects against key signaling molecules. By examining its performance alongside other notable inhibitors, we provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their work. This guide is predicated on the available data for the well-characterized TKI, PD 089828, as a representative compound in this class.

Comparative Inhibitory Activity

The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies greater potency. Below is a summary of the inhibitory activities of PD 089828 and other multi-targeted TKIs against several key protein tyrosine kinases.

CompoundFGFR-1 (IC50)PDGFR-β (IC50)c-Src (IC50)EGFR (IC50)
PD 089828 0.15 µM0.18 µM1.76 µM5.47 µM
PD 161570 39.9 nM310 nM44 nM240 nM
Ponatinib 2.2 nM1.1 nM (PDGFRα)5.4 nM-
Dasatinib --<1 nM-
PD 173074 ~25 nM>25 µM>25 µM-

Mechanism of Action and Signaling Pathways

PD 089828 functions as an ATP-competitive inhibitor for several receptor tyrosine kinases, including Fibroblast Growth Factor Receptor-1 (FGFR-1), Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. Interestingly, its inhibitory action on the non-receptor tyrosine kinase c-Src is non-competitive with respect to ATP.

The signaling pathways affected by these kinases are crucial for cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a common feature in many cancers and other proliferative disorders.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., PDGF, FGF) RTK Receptor Tyrosine Kinase (PDGFR, FGFR, EGFR) Growth_Factor->RTK Binds and Activates c_Src c-Src RTK->c_Src Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream_Signaling PD_089828 PD 089828 PD_089828->RTK Inhibits (ATP-competitive) c_Src->Downstream_Signaling Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression PD_089828_Src PD 089828 PD_089828_Src->c_Src Inhibits (Non-competitive) Cellular_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway illustrating the inhibitory action of PD 089828.

Experimental Protocols

The determination of a compound's inhibitory effect on a specific kinase is typically performed using an in vitro kinase inhibition assay. The following is a generalized protocol representative of such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., PD 089828) against a specific protein tyrosine kinase.

Materials:

  • Purified recombinant human kinase (e.g., FGFR-1, PDGFR-β)

  • Specific peptide substrate for the kinase

  • Test compound (PD 089828)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Assay Setup: Add a small volume of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Enzyme and Substrate Addition: Add a mixture containing the purified kinase and its peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The ADP-Glo™ system, for instance, first terminates the kinase reaction and depletes the remaining ATP. Then, a kinase detection reagent is added to convert the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Assay_Plate Add Compound/Vehicle to Assay Plate Compound_Prep->Assay_Plate Enzyme_Substrate_Mix Add Kinase and Substrate Mixture Assay_Plate->Enzyme_Substrate_Mix ATP_Addition Initiate Reaction with ATP Enzyme_Substrate_Mix->ATP_Addition Incubation Incubate at 30°C for 60 min ATP_Addition->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

This guide provides a foundational understanding of the inhibitory effects of a multi-targeted TKI, exemplified by PD 089828. The presented data and protocols offer a framework for the comparative evaluation of kinase inhibitors, which is essential for the advancement of targeted therapies.

Benchmarking PD 109488: A Comparative Guide Against Established ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "PD 109488" is not available. Therefore, this guide serves as a template for benchmarking a new investigational Angiotensin-Converting Enzyme (ACE) inhibitor, designated here as this compound, against the well-established ACE inhibitors Captopril, Enalapril, and Lisinopril. Researchers can populate the corresponding sections with their experimental data for this compound to facilitate a direct comparison.

Introduction

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. They exert their therapeutic effects by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a framework for the comparative analysis of a new chemical entity, this compound, against three leading ACE inhibitors: Captopril, the first orally active ACE inhibitor; Enalapril, a prodrug with a longer duration of action; and Lisinopril, a long-acting inhibitor that is not a prodrug. The following sections detail the shared mechanism of action, provide standardized experimental protocols for evaluation, and present a comparative summary of in vitro and in vivo performance data for the established drugs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors modulate the RAAS, a critical regulator of blood pressure and cardiovascular homeostasis. By blocking ACE, these inhibitors prevent the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This, in turn, decreases blood pressure and reduces cardiac workload. The diagram below illustrates the central role of ACE within this pathway and the point of intervention for ACE inhibitors.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

Experimental Protocols

To ensure a standardized and objective comparison, the following detailed methodologies for key experiments are provided.

In Vitro ACE Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound.

1. Principle: The assay measures the ability of an inhibitor to block the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) into hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm.

2. Materials and Reagents:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl

  • Test Compounds: this compound, Captopril, Enalaprilat (active form of Enalapril), Lisinopril

  • 1 M HCl for reaction termination

  • Ethyl acetate for extraction

  • Deionized water

3. Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor (Captopril) in the assay buffer.

  • In a microcentrifuge tube, add 20 µL of the test compound or reference inhibitor solution to 20 µL of ACE solution (100 mU/mL in assay buffer). For the control (100% activity), add 20 µL of assay buffer instead of the inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of HHL solution (5 mM in assay buffer).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate, vortexing for 30 seconds, and centrifuging to separate the phases.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

4. Data Analysis: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes the evaluation of the blood pressure-lowering effects of a test compound in a widely accepted animal model of essential hypertension.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control strain.

2. Experimental Groups:

  • SHR + Vehicle (Control)

  • SHR + this compound (at various doses)

  • SHR + Captopril (e.g., 30 mg/kg/day)

  • SHR + Enalapril (e.g., 10 mg/kg/day)

  • SHR + Lisinopril (e.g., 10 mg/kg/day)

3. Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Measure baseline systolic blood pressure (SBP) using the tail-cuff method for several days to obtain a stable reading.

  • Administer the test compounds and reference drugs orally (e.g., via gavage) once daily for a specified period (e.g., 4 weeks). The vehicle control group receives the same volume of the vehicle.

  • Monitor SBP at regular intervals throughout the study (e.g., weekly).

  • At the end of the treatment period, terminal blood pressure can be measured directly via carotid artery cannulation in anesthetized animals for more precise readings.

  • Heart rate and body weight should also be monitored throughout the study.

4. Data Analysis:

  • Compare the changes in SBP from baseline among the different treatment groups.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the blood pressure-lowering effects.

Comparative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of the established ACE inhibitors. The data for this compound should be filled in from experimental findings.

Table 1: In Vitro ACE Inhibitory Activity

CompoundIC50 (nM)Notes
This compound [Insert experimental data]
Captopril1.7 - 23A potent, sulfhydryl-containing inhibitor.
Enalaprilat1.2 - 2.4The active diacid metabolite of Enalapril.
Lisinopril1.9 - 4.7A lysine analog of Enalaprilat.

IC50 values can vary depending on assay conditions.

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

CompoundDose (mg/kg/day, p.o.)Treatment DurationSystolic Blood Pressure Reduction (mmHg)Reference
This compound [Insert experimental data][Insert experimental data][Insert experimental data]
Captopril10014 weeksPrevented the development of hypertension.[1]
Enalapril304 weeksDecreased from ~156 to ~96 mmHg.[2][3]
Lisinopril1020 weeksSignificantly decreased blood pressure.[4]

The reported efficacy can vary based on the specific experimental design, including the age of the animals and the duration of treatment.

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of a novel ACE inhibitor.

Start Compound Library (e.g., this compound) In_Vitro_Screening In Vitro ACE Inhibition Assay Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Hit_Selection Hit Compound Selection IC50_Determination->Hit_Selection In_Vivo_Studies In Vivo Efficacy Studies (e.g., SHR model) Hit_Selection->In_Vivo_Studies Potent Inhibitors Inactive Inactive Compounds Hit_Selection->Inactive Low Potency Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Pharmacokinetics->Lead_Optimization Toxicology Toxicology and Safety Studies Preclinical_Candidate Preclinical Candidate Selection Toxicology->Preclinical_Candidate Favorable Safety Profile Lead_Optimization->Toxicology Optimized Leads

Caption: A generalized workflow for the discovery and preclinical evaluation of novel ACE inhibitors.

References

A Comparative Guide to the In Vivo Efficacy of Quinapril and its Metabolite, PD 109488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the angiotensin-converting enzyme (ACE) inhibitor, quinapril, and its metabolite, PD 109488. Experimental data is presented to objectively evaluate the therapeutic activity of the parent drug and to clarify the biological role of its diketopiperazine metabolite.

Introduction

Quinapril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[1][2][3] It functions as a prodrug, being rapidly metabolized in the body to its active form, quinaprilat.[4][5][6] This conversion is essential for its therapeutic effect. During its metabolism, quinapril is also converted to an inactive metabolite known as this compound, or quinapril diketopiperazine.[7] This guide will focus on the in vivo efficacy of the parent drug, quinapril, and contextualize the role of this compound as an inactive byproduct of its metabolism.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril's therapeutic effects stem from the inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, quinaprilat.[4][5][8] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.

Figure 1: Mechanism of action of Quinaprilat on the RAAS pathway.

By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][8] This leads to vasodilation (widening of blood vessels) and reduced secretion of aldosterone, a hormone that promotes salt and water retention.[8] The combined effect is a decrease in blood pressure and a reduction in the workload of the heart.[3][8]

Metabolic Pathway of Quinapril

Quinapril undergoes metabolic transformation in the body, leading to the formation of its active metabolite, quinaprilat, and the inactive metabolite, this compound.

Metabolism_Workflow Quinapril Quinapril (Prodrug) De_esterification De-esterification (in Liver) Quinapril->De_esterification Intramolecular_Cyclization Intramolecular Cyclization Quinapril->Intramolecular_Cyclization Quinaprilat Quinaprilat (Active) De_esterification->Quinaprilat ACE_Inhibition ACE Inhibition Quinaprilat->ACE_Inhibition Excretion Excretion Quinaprilat->Excretion Therapeutic_Effect Therapeutic Effect ACE_Inhibition->Therapeutic_Effect PD109488 This compound (Inactive Diketopiperazine) Intramolecular_Cyclization->PD109488 PD109488->Excretion

Figure 2: Metabolic fate of Quinapril.

In Vivo Efficacy of Quinapril

Numerous preclinical and clinical studies have demonstrated the in vivo efficacy of quinapril in managing hypertension and heart failure.

Preclinical Studies
Animal ModelConditionTreatmentKey FindingsReference
Spontaneously Hypertensive RatsHypertensionQuinaprilDose-dependent reduction in blood pressure. No tolerance observed after 14 days of treatment.[6][9]
Renal Hypertensive RatsHypertensionQuinaprilEffective in lowering blood pressure in a high-renin model.[9]
Diuretic-treated DogsHypertensionQuinaprilDemonstrated antihypertensive effects.[9]
Cardiomyopathic HamstersHeart FailureQuinaprilPrevented the decline in left ventricular contractile function and slowed the progression of left ventricular failure.[6]
Rats with Dilated CardiomyopathyHeart FailureQuinapril (0.2, 2, 20 mg/kg/day)Dose-dependent improvement in cardiac function (decreased LVEDP, increased +/- dP/dt) and survival rate. Reduced myocardial fibrosis.[10]
Clinical Studies
Study PopulationConditionQuinapril DosageComparatorKey FindingsReference
Patients with Mild to Moderate HypertensionHypertension10-40 mg/day (once or twice daily)CaptoprilSimilar efficacy to captopril in reducing blood pressure.[11]
Patients with Mild to Moderate HypertensionHypertension10, 20, 40 mg/dayEnalaprilSimilar efficacy to enalapril in controlling blood pressure.[11]
Patients with Mild to Moderate HypertensionHypertension10-40 mg/day-Achieved adequate blood pressure control in most patients.[12]
Patients with Congestive Heart FailureHeart Failure≤ 40 mg/day-Improved exercise tolerance, reduced symptom severity, and improved functional class.[12]

The Role of this compound

This compound is formed through the intramolecular cyclization of quinapril, a process common to dipeptide-like structures such as ACE inhibitors.[13] This conversion results in a diketopiperazine, a class of compounds that are generally considered biologically inactive in the context of ACE inhibition.[7] Studies on the metabolism of quinapril consistently identify this compound as an inactive metabolite, with the therapeutic effects attributed solely to the active metabolite, quinaprilat.[7]

Experimental Protocols

Animal Model of Dilated Cardiomyopathy in Rats

A commonly cited experimental model to assess the efficacy of drugs for heart failure involves inducing dilated cardiomyopathy in rats.

Experimental_Workflow Immunization Immunization of Rats with Porcine Cardiac Myosin Disease_Development 28-day Disease Development Period Immunization->Disease_Development Treatment_Initiation Initiation of Oral Treatment Disease_Development->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle - Quinapril (0.2 mg/kg) - Quinapril (2 mg/kg) - Quinapril (20 mg/kg) Treatment_Initiation->Treatment_Groups Treatment_Duration 1-Month Treatment Duration Treatment_Groups->Treatment_Duration Endpoint_Analysis Endpoint Analysis Treatment_Duration->Endpoint_Analysis Measurements Measurements: - Left Ventricular End-Diastolic Pressure (LVEDP) - +/- dP/dt - Myocardial Fibrosis Area - Myocardial mRNA Expression Endpoint_Analysis->Measurements

Figure 3: Workflow for inducing and treating dilated cardiomyopathy in rats.

In this model, as described in a study on the cardioprotective properties of quinapril, Lewis rats are immunized with porcine cardiac myosin to induce autoimmune myocarditis, which progresses to dilated cardiomyopathy.[10] After a 28-day period for disease development, the animals are randomly assigned to receive daily oral doses of either a vehicle control or varying concentrations of quinapril.[10] The treatment continues for one month, after which several cardiac function parameters are measured, including left ventricular end-diastolic pressure (LVEDP), the maximum rate of pressure increase and decrease (+/- dP/dt), the area of myocardial fibrosis, and the expression of profibrotic genes.[10]

Conclusion

The in vivo efficacy of quinapril as an antihypertensive and heart failure medication is well-established through extensive preclinical and clinical research. Its therapeutic action is mediated by its active metabolite, quinaprilat, which effectively inhibits the angiotensin-converting enzyme. In contrast, this compound is an inactive diketopiperazine metabolite formed from the parent drug. There is no evidence to suggest that this compound contributes to the therapeutic effects of quinapril. Therefore, for research and drug development purposes, the focus should remain on the pharmacological properties and in vivo performance of quinapril and its active metabolite, quinaprilat.

References

Comparative Analysis of High-Affinity Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of high-affinity ligands for the Sigma-1 receptor (σ1R), a unique intracellular chaperone protein. Due to the limited availability of public data for "PD 109488," this document focuses on a comparative analysis of well-characterized and selective sigma-1 receptor ligands, which likely share a similar target profile. The data presented here is intended to serve as a valuable resource for researchers in neuroscience, oncology, and psychiatry, facilitating the selection of appropriate tool compounds for preclinical studies.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of several well-characterized sigma-1 receptor ligands. Ki values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand and are inversely proportional to the binding affinity. A lower Ki value indicates a higher binding affinity. The data is compiled from various in vitro radioligand binding assays.

CompoundClassSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)Reference
PD 144418 Antagonist0.08137717212.5[1]
(+)-Pentazocine Agonist4.81698353.8[2]
Haloperidol Antagonist3.2507158.4[2]
NE-100 Antagonist1.1133120.9[2]
BD1047 Antagonist8.712414.3[2]
SA4503 (cutamesine) Agonist4.663.113.7[3]
PRE-084 Agonist44>10,000>227[4]
S1RA (E-52862) Antagonist176300370.6[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of sigma-1 receptor ligands.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~34 Ci/mmol)

  • Membrane Preparation: Guinea pig brain membrane homogenates (a rich source of sigma-1 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compounds: Stock solutions of the compounds of interest dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable sigma-1 ligand at a high concentration.

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Thaw the guinea pig brain membrane homogenates on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of approximately 300 µg per well.[5]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

  • Radioligand and Compound Addition: Add --INVALID-LINK---Pentazocine to a final concentration of ~5 nM.[6] Add the test compounds at a range of concentrations (e.g., 0.1 nM to 10 µM).[5]

  • Incubation: Incubate the plate at 37°C for 90 minutes.[6]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] Upon stimulation by agonists, it can translocate to other cellular compartments to interact with various ion channels and signaling proteins.[7][8]

Sigma1_Signaling cluster_MAM MAM cluster_ER ER cluster_PM Plasma Membrane Sigma1_BiP σ1R-BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R Translocation & Modulation IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1_BiP->IonChannels Translocation & Modulation GPCRs GPCRs Sigma1_BiP->GPCRs Translocation & Modulation Ca_Signaling Ca2+ Signaling IP3R->Ca_Signaling Neuronal_Excitability Neuronal Excitability IonChannels->Neuronal_Excitability Agonist Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1_BiP Activation Antagonist Antagonist (e.g., Haloperidol) Antagonist->Sigma1_BiP Inhibition Cellular_Stress Cellular Stress Cellular_Stress->Sigma1_BiP Activation Cell_Survival Cell Survival Ca_Signaling->Cell_Survival

Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Workflow for Ligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Ligand_Binding_Workflow A 1. Prepare Reagents - Membrane Homogenate - Radioligand (³H-Pentazocine) - Test Compound - Buffers B 2. Assay Incubation (Total, Non-specific, Test Compound) A->B C 3. Filtration & Washing (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E

References

Safety Operating Guide

Proper Disposal Procedures for PD 109488 (Quinapril Diketopiperazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of PD 109488.

This document provides crucial procedural guidance for the safe disposal of this compound, also known as Quinapril Diketopiperazine or Quinapril EP Impurity D. Adherence to these protocols is essential to ensure laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for understanding the compound's behavior and potential hazards.

PropertyValue
Chemical Name (2S)-Ethyl 2-((3S,11aS)-3-methyl-1,4-dioxo-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-2(6H)-yl)-4-phenylbutanoate
Synonyms This compound, Quinapril Diketopiperazine, Quinapril EP Impurity D
CAS Number 103733-49-9
Molecular Formula C25H28N2O4
Molecular Weight 420.51 g/mol

Disposal Protocol

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedure should be strictly followed.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

Step 2: Waste Collection

All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, weighing paper), must be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked with the chemical name ("this compound" or "Quinapril Diketopiperazine") and the appropriate hazard symbols.

Step 3: Waste Storage

The hazardous waste container must be stored in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

Step 4: Final Disposal

The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash. All disposal must be in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met at each stage of the disposal process.

start Start: Handling this compound ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect Contaminated Waste ppe->collect label Label Waste Container collect->label store Step 3: Store in Designated Area label->store dispose Step 4: Arrange for Professional Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway of Safety Compliance

Adherence to the prescribed safety protocols creates a clear pathway to ensuring a safe laboratory environment and regulatory compliance. The following diagram illustrates the relationship between proper handling, personal protection, and successful safety outcomes.

cluster_0 Inputs cluster_1 Process cluster_2 Outputs handling Proper Chemical Handling protocol Adherence to Disposal Protocol handling->protocol ppe Use of Personal Protective Equipment ppe->protocol safety Enhanced Laboratory Safety protocol->safety compliance Regulatory Compliance protocol->compliance

Caption: Relationship between safety inputs, processes, and outcomes.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。